MMT5-14
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H55N6O8P |
|---|---|
分子量 |
766.9 g/mol |
IUPAC 名称 |
[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C39H55N6O8P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-50-38(48)30(2)44-54(49,53-31-22-19-18-20-23-31)51-27-33-35(46)36(47)39(28-40,52-33)34-25-24-32-37(41)42-29-43-45(32)34/h7-8,10-11,18-20,22-25,29-30,33,35-36,46-47H,3-6,9,12-17,21,26-27H2,1-2H3,(H,44,49)(H2,41,42,43)/b8-7-,11-10-/t30-,33+,35+,36+,39-,54?/m0/s1 |
InChI 键 |
FYGWLZMLCKWVQM-LMYPSOOHSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
产品来源 |
United States |
Foundational & Exploratory
MMT5-14: A Technical Whitepaper on its Mechanism of Action Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMT5-14 is a novel phosphoramidate prodrug of a nucleoside analog, developed as a more potent successor to Remdesivir for the treatment of COVID-19. This document provides a comprehensive technical overview of the mechanism of action of this compound against SARS-CoV-2, detailing its superior antiviral activity, enhanced metabolic activation, and favorable pharmacokinetic profile. The information presented herein is synthesized from available scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated the rapid development of effective antiviral therapeutics. Remdesivir, a nucleotide analog prodrug, was one of the first antiviral agents to receive regulatory approval for the treatment of COVID-19. Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This compound, a structurally related remdesivir analogue, was designed to overcome some of the limitations of its predecessor, exhibiting enhanced antiviral potency and a more favorable pharmacokinetic profile. This whitepaper elucidates the core mechanism of action of this compound, providing a detailed guide for researchers in the field of antiviral drug development.
Quantitative Data Summary
The antiviral efficacy of this compound has been demonstrated against the original SARS-CoV-2 strain and several variants of concern. The following tables summarize the key quantitative data, highlighting its improved performance over Remdesivir.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [1]
| Virus Strain | This compound EC50 (µM) | Remdesivir EC50 (µM) |
| SARS-CoV-2 (Original) | 0.4 | Not explicitly stated in the provided text, but this compound is noted to have higher activity. |
| Alpha Variant (B.1.1.7) | 2.5 | Not explicitly stated in the provided text. |
| Beta Variant (B.1.351) | 15.9 | Not explicitly stated in the provided text. |
| Gamma Variant (P.1) | 1.7 | Not explicitly stated in the provided text. |
| Delta Variant (B.1.617.2) | 5.6 | Not explicitly stated in the provided text. |
Table 2: Comparative Pharmacokinetic Parameters of this compound and Remdesivir
| Parameter | This compound | Remdesivir | Fold Improvement |
| Intact Prodrug in Lungs | Higher concentration | Lower concentration | Not specified |
| Active Triphosphate (NTP) in Lungs | Higher concentration | Lower concentration | Not specified |
| Intracellular Uptake in Epithelial Cells | Increased | Standard | Not specified |
| In Vitro Antiviral Activity | Better | Standard | Not specified |
| Stability in Microsomes | Higher | Lower | Not specified |
Mechanism of Action
The mechanism of action of this compound is analogous to that of Remdesivir, functioning as a prodrug that is intracellularly metabolized to its active triphosphate form. This active metabolite acts as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).
Intracellular Activation
As a phosphoramidate prodrug, this compound is designed for efficient cell penetration. Once inside the host cell, it undergoes a series of enzymatic reactions to be converted into its active triphosphate nucleoside (NTP) form. This bioactivation pathway is a critical step for its antiviral activity. The improved design of this compound leads to a more efficient generation of the active NTP metabolite within the target cells, particularly in lung epithelial cells, the primary site of SARS-CoV-2 infection.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
The active triphosphate metabolite of this compound is a structural analog of adenosine triphosphate (ATP), one of the natural building blocks of RNA. This molecular mimicry allows it to be recognized and incorporated into the nascent viral RNA chain by the SARS-CoV-2 RdRp. The incorporation of the this compound metabolite into the growing RNA strand leads to delayed chain termination, effectively halting viral RNA synthesis and subsequent viral replication.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of antiviral agents like this compound. These protocols are based on standard practices in the field and are intended to provide a framework for researchers.
In Vitro Antiviral Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3)
-
SARS-CoV-2 isolate (e.g., USA-WA1/2020 or variants of concern)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and Remdesivir (as a control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and Remdesivir in DMEM.
-
Remove the culture medium from the cells and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Assess cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
-
Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Intracellular Metabolite Analysis
Objective: To quantify the intracellular concentration of the active triphosphate form of this compound.
Materials:
-
A549 or Calu-3 cells
-
This compound
-
Methanol
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Treat the cells with this compound at a specified concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with cold 70% methanol and scrape the cells.
-
Centrifuge the cell lysates to pellet the debris.
-
Analyze the supernatant containing the intracellular metabolites by LC-MS/MS to quantify the levels of the monophosphate, diphosphate, and triphosphate forms of the this compound nucleoside.
In Vivo Pharmacokinetic Study in Hamsters
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in a hamster model.
Materials:
-
Syrian golden hamsters
-
This compound formulated for intravenous (IV) administration
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system
Procedure:
-
Administer a single IV dose of this compound (e.g., 10 mg/kg) to the hamsters.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to separate plasma.
-
At the final time point, euthanize the animals and collect lung tissue.
-
Extract this compound and its metabolites from plasma and homogenized lung tissue.
-
Quantify the concentrations of the parent drug and its metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Signaling Pathways
The primary mechanism of action of this compound, inhibition of the viral RdRp, directly interferes with the viral replication cycle. The downstream effects on host cell signaling are likely a consequence of reduced viral load and viral-induced pathogenesis. Based on studies with Remdesivir, the following signaling pathways may be indirectly affected by this compound treatment.
By inhibiting viral RNA replication, this compound reduces the amount of viral pathogen-associated molecular patterns (PAMPs), such as double-stranded RNA, within the host cell. This, in turn, is expected to dampen the activation of host pattern recognition receptors (PRRs) and downstream pro-inflammatory signaling pathways, leading to a reduction in the cytokine storm often associated with severe COVID-19.
Conclusion
This compound represents a significant advancement in the development of antiviral therapeutics for COVID-19. Its enhanced antiviral potency against SARS-CoV-2 and its variants, coupled with a superior pharmacokinetic profile, positions it as a promising candidate for clinical development. The mechanism of action, centered on the potent and selective inhibition of the viral RdRp, is well-understood and provides a strong rationale for its efficacy. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in the treatment of COVID-19.
References
MMT5-14: A Technical Overview of its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MMT5-14 is an investigational antiviral agent, identified as a prodrug analogue of remdesivir.[1][2] Current research demonstrates its potent inhibitory activity primarily against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern.[1][2] As a nucleoside analogue, this compound is designed to interfere with viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, a critical component of the replication machinery for many RNA viruses.[3][4] This document provides a comprehensive overview of the currently understood antiviral spectrum of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation.
Antiviral Spectrum of this compound
The antiviral activity of this compound has been predominantly evaluated against SARS-CoV-2 and several of its variants. The available data indicates that this compound exhibits a higher potency against these viruses compared to its parent compound, remdesivir.[2]
| Virus | Variant | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 | Original Strain | Not Specified | 0.4 | [1] |
| SARS-CoV-2 | Alpha | Not Specified | 2.5 | [1] |
| SARS-CoV-2 | Beta | Not Specified | 15.9 | [1] |
| SARS-CoV-2 | Gamma | Not Specified | 1.7 | [1] |
| SARS-CoV-2 | Delta | Not Specified | 5.6 | [1] |
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants. The table summarizes the 50% effective concentration (EC50) values of this compound against various SARS-CoV-2 variants.
Mechanism of Action
This compound is a phosphoramidate prodrug designed for efficient delivery into host cells. Once inside the cell, it undergoes metabolic activation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By mimicking a natural nucleotide, it is incorporated into the nascent viral RNA chain, leading to premature termination of transcription and inhibition of viral replication.[3][4]
References
MMT5-14: A Technical Guide to a Promising Remdesivir Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
MMT5-14 is a novel phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, designed as a more potent and lung-targeted successor to remdesivir for the treatment of severe COVID-19. Developed in response to the limitations of remdesivir, including premature hydrolysis and suboptimal lung tissue accumulation, this compound demonstrates significantly enhanced antiviral activity against multiple SARS-CoV-2 variants and a superior pharmacokinetic profile in preclinical studies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound, intended to inform the scientific and drug development communities.
Discovery and Development History
The development of this compound was driven by the urgent need for more effective antiviral treatments for patients with severe COVID-19. While remdesivir was the first FDA-approved drug for this indication, its clinical efficacy has been hampered by several factors.[1][2] These include rapid hydrolysis in the bloodstream to its nucleoside form (NUC), which is less efficiently converted to the active triphosphate metabolite (NTP), leading to low accumulation in the lungs, the primary site of infection.[1][2]
A research team at the University of Michigan and the University of Tennessee Health Science Center sought to overcome these limitations by modifying the ProTide moiety of remdesivir.[1] This led to the synthesis of a new series of remdesivir analogues, from which this compound emerged as the lead compound. The discovery and initial characterization of this compound were detailed in a 2022 publication in the Journal of Medicinal Chemistry.[1] As of late 2025, this compound remains in the preclinical stage of development, with no publicly available data from human clinical trials.
Mechanism of Action
Similar to its parent compound, remdesivir, this compound functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.[2][3][4] As a prodrug, this compound is designed to efficiently enter host cells, where it undergoes metabolic activation to its triphosphate form. This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[4] The incorporation of the this compound analogue into the growing RNA strand results in delayed chain termination, thereby halting viral replication.[2][3]
The key innovation in this compound lies in its modified ProTide moiety, which enhances its stability against premature hydrolysis and improves its intracellular conversion to the active triphosphate form, particularly within lung epithelial cells.[1][2]
References
- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
MMT5-14: A Remdesivir Analogue with Enhanced Anti-SARS-CoV-2 Activity and Improved Pharmacokinetics
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The global COVID-19 pandemic has underscored the urgent need for effective antiviral therapeutics. Remdesivir, a nucleotide analogue prodrug, was one of the first antiviral agents to receive regulatory approval for the treatment of COVID-19. However, its clinical efficacy can be limited by factors such as suboptimal lung exposure and premature hydrolysis. This technical guide provides an in-depth overview of MMT5-14, a novel analogue of remdesivir designed to overcome these limitations. This compound demonstrates significantly enhanced antiviral potency against various SARS-CoV-2 variants and a superior pharmacokinetic profile, positioning it as a promising candidate for further preclinical and clinical development. This document details the core data, experimental methodologies, and relevant biological pathways associated with this compound.
Introduction
Remdesivir is a prodrug of an adenosine nucleotide analogue that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1][2] Upon intracellular metabolism to its active triphosphate form, it acts as a chain terminator, halting viral RNA synthesis.[2] Despite its proven antiviral activity, the therapeutic window of remdesivir can be constrained by its pharmacokinetic properties.
This compound is a structurally related analogue of remdesivir, developed through modification of the ProTide moiety.[3] This modification was engineered to enhance stability, improve delivery to the primary site of infection in the lungs, and increase the intracellular concentration of the active antiviral agent.[1][3] This whitepaper summarizes the current scientific knowledge on this compound, with a focus on its chemical properties, mechanism of action, antiviral efficacy, and pharmacokinetic profile in comparison to its parent compound, remdesivir.
Chemical Structure and Properties
This compound is a derivative of remdesivir, with a modification in the phosphoramidate ProTide group.[3]
Chemical Name: (9Z,12Z)-octadeca-9,12-dien-1-yl ((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[5]
CAS Number: 2719679-31-7[6]
Molecular Formula: C₃₉H₅₅N₆O₈P[5]
Molecular Weight: 766.9 g/mol [5]
Mechanism of Action
Similar to remdesivir, this compound is a prodrug that must be metabolized intracellularly to its active triphosphate form to exert its antiviral effect.[4][7] The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Intracellular Activation Pathway
The metabolic activation of this compound is presumed to follow a similar pathway to remdesivir, which involves a series of enzymatic steps to convert the prodrug into the active nucleoside triphosphate (NTP).[4][7]
Caption: Intracellular activation pathway of this compound.
The prodrug this compound enters the host cell and is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to an alanine metabolite.[4][7] This intermediate is then converted to the monophosphate form by histidine triad nucleotide-binding protein 1 (HINT1).[4][7] Subsequent phosphorylation by cellular kinases generates the active triphosphate analogue.[4][7] This active form is recognized by the viral RdRp and incorporated into the nascent viral RNA strand, leading to premature chain termination and inhibition of viral replication.[2]
Quantitative Data
This compound has demonstrated superior antiviral activity and a more favorable pharmacokinetic profile compared to remdesivir.
In Vitro Antiviral Activity
This compound exhibits potent antiviral activity against various SARS-CoV-2 variants in Vero E6 cells.[5][6]
| SARS-CoV-2 Variant | This compound EC₅₀ (µM) | Remdesivir EC₅₀ (µM) | Fold Improvement |
| Original Strain | 0.4 | - | - |
| Alpha | 2.5 | - | - |
| Beta | 15.9 | - | - |
| Gamma | 1.7 | - | - |
| Delta | 5.6 | - | - |
| EC₅₀ (Half-maximal effective concentration) values are crucial indicators of a drug's potency.[5][6] |
In Vivo Pharmacokinetics in Hamsters
Pharmacokinetic studies in Syrian hamsters revealed significantly higher exposure of this compound and its active metabolite in both plasma and lungs compared to remdesivir.[3]
| Parameter | This compound | Remdesivir | Fold Increase |
| Prodrug Concentration (Plasma) | - | - | 200-300x |
| Prodrug Concentration (Lungs) | - | - | 200-300x |
| Active NTP Concentration (Lungs) | - | - | 5x |
| Data reflects values after a single intravenous dose.[3] |
Intracellular Uptake and Activation
This compound shows enhanced intracellular uptake and conversion to its active form in lung epithelial cells.[3]
| Parameter | This compound vs. Remdesivir |
| Intracellular Uptake & Activation | 4- to 25-fold increase |
| This enhanced activation contributes to its superior antiviral potency.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assay
This protocol is adapted from established methods for assessing the antiviral efficacy of compounds against SARS-CoV-2 in cell culture.[1][4][7]
Caption: Workflow for in vitro antiviral activity assay.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C with 5% CO₂.[7]
-
Compound Preparation: this compound is serially diluted in culture medium to achieve a range of final concentrations for dose-response analysis.
-
Virus Infection: Cells are infected with a specific SARS-CoV-2 variant at a defined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted this compound is added to the respective wells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO₂.[7]
-
Readout: Antiviral activity is determined by measuring the inhibition of virus-induced cytopathic effect (CPE) or by quantifying cell viability using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated by plotting the dose-response curve.
In Vivo Pharmacokinetic Study in Syrian Hamsters
This protocol outlines the general procedure for assessing the pharmacokinetic properties of this compound in a relevant animal model.[5]
Caption: Workflow for in vivo pharmacokinetic study.
-
Animal Model: Male Syrian hamsters are used as the animal model.[5]
-
Drug Administration: this compound is administered via a single intravenous (i.v.) injection at a specified dose (e.g., 10 mg/kg).[5]
-
Sample Collection: Blood and lung tissue samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from blood samples. Lung tissues are homogenized.
-
Bioanalysis: The concentrations of this compound and its metabolites (including the active triphosphate form) in plasma and lung homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T½), and area under the concentration-time curve (AUC), are calculated using appropriate software.
Conclusion
This compound represents a significant advancement in the development of remdesivir analogues for the treatment of COVID-19. Its enhanced antiviral potency against multiple SARS-CoV-2 variants, coupled with a markedly improved pharmacokinetic profile characterized by increased lung exposure and higher intracellular concentrations of the active metabolite, addresses key limitations of remdesivir.[1][3] The data presented in this whitepaper strongly support the continued investigation of this compound as a promising therapeutic candidate. Further studies are warranted to fully elucidate its safety and efficacy profile in more advanced preclinical models and, ultimately, in human clinical trials.
References
- 1. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pubcompare.ai [pubcompare.ai]
- 4. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]
- 5. Orally delivered MK-4482 inhibits SARS-CoV-2 replication in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
MMT5-14: A Technical Guide to a Promising Remdesivir Analogue for SARS-CoV-2
A Comprehensive Analysis of its Target, Binding Site, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MMT5-14, a novel prodrug analogue of remdesivir, which has demonstrated significantly enhanced antiviral activity against SARS-CoV-2 and its variants. This document details its molecular target, binding mechanism, and summarizes the key quantitative data from preclinical studies. Furthermore, it outlines the experimental methodologies employed in its evaluation and presents visual representations of its metabolic activation pathway and interaction with its target.
Core Concepts: Targeting the Viral Replication Engine
This compound is a phosphoramidate prodrug designed for improved pharmacokinetic properties and enhanced delivery of its active metabolite to target tissues.[1][2][3] Like its parent compound, remdesivir, the ultimate molecular target of this compound is the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) .[1][3] The RdRp is a crucial enzyme complex, composed of non-structural proteins nsp7, nsp8, and nsp12, that is essential for the replication of the viral RNA genome. By inhibiting the RdRp, this compound effectively halts the virus's ability to propagate within host cells.
The active form of this compound is its triphosphate nucleoside (NTP) metabolite. This active molecule mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of the this compound NTP into the growing RNA strand leads to delayed chain termination , a mechanism where the polymerase continues to add a few more nucleotides before synthesis is arrested. This disruption of RNA synthesis ultimately prevents the formation of new viral genomes.
Quantitative Data Summary
This compound has shown superior performance compared to remdesivir in several key preclinical assessments. The following tables summarize the available quantitative data.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants
| Virus Variant | EC50 (µM) of this compound |
| SARS-CoV-2 (Original) | 0.4 |
| Alpha (B.1.1.7) | 2.5 |
| Beta (B.1.351) | 15.9 |
| Gamma (P.1) | 1.7 |
| Delta (B.1.617.2) | 5.6 |
EC50 (Half-maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of viral activity.[4]
Table 2: Comparative Pharmacokinetic and Cellular Uptake Data (this compound vs. Remdesivir)
| Parameter | This compound Improvement Factor (vs. Remdesivir) |
| Antiviral Activity (in four SARS-CoV-2 variants) | 2- to 7-fold higher |
| Prodrug Concentration in Plasma (in hamsters) | 200- to 300-fold increase |
| Prodrug Concentration in Lungs (in hamsters) | 200- to 300-fold increase |
| Active Metabolite (NTP) Accumulation in Lungs (in hamsters) | 5-fold enhancement |
| Intracellular Uptake and Activation in Lung Epithelial Cells | 4- to 25-fold increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic activation of this compound and a general workflow for evaluating its antiviral efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound, based on established protocols for similar antiviral compounds.
In Vitro Antiviral Activity Assay (Calu-3 Cells)
This protocol outlines a method for determining the half-maximal effective concentration (EC50) of this compound in a human lung epithelial cell line.
-
Cell Seeding:
-
Culture Calu-3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 15% non-heat-inactivated fetal bovine serum (FBS).
-
Seed 2 x 10^5 cells per well in a 96-well plate and incubate overnight to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth media from the cells and add the media containing the different concentrations of this compound.
-
-
Virus Infection:
-
Infect the cells with a SARS-CoV-2 isolate at a multiplicity of infection (MOI) of 0.1.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Load (RT-qPCR):
-
After incubation, collect the cell culture supernatant.
-
Extract viral RNA from the supernatant using a suitable viral RNA extraction kit.
-
Perform quantitative reverse transcription PCR (RT-qPCR) to determine the viral RNA copy number.
-
-
Data Analysis:
-
Normalize the viral RNA levels to a mock-treated control.
-
Plot the percentage of viral inhibition against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Intracellular Nucleoside Triphosphate (NTP) Quantification
This protocol describes a method to measure the intracellular concentration of the active this compound triphosphate metabolite.
-
Cell Culture and Treatment:
-
Plate lung epithelial cells (e.g., Calu-3) and grow to confluency.
-
Treat the cells with a defined concentration of this compound for a specific time course.
-
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a cold 70:30 methanol:water solution and store at -80°C.
-
-
Sample Preparation:
-
Thaw the cell lysates and centrifuge to pellet cellular debris.
-
Isolate the mono-, di-, and triphosphate nucleotides from the supernatant using strong anion exchange solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the triphosphate fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use an ion-pair reversed-phase LC method for separation.
-
Employ multiple reaction monitoring (MRM) mode for sensitive and specific detection of the this compound triphosphate.
-
-
Quantification:
-
Generate a standard curve using a synthesized this compound triphosphate standard.
-
Quantify the intracellular concentration of the active metabolite based on the standard curve.
-
Pharmacokinetic Study in Hamsters
This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in a hamster model.
-
Animal Dosing:
-
House Syrian hamsters in accordance with institutional animal care and use committee guidelines.
-
Administer a single intravenous dose of this compound (e.g., 10 mg/kg).
-
-
Sample Collection:
-
At various time points post-administration, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Euthanize the animals and harvest lung tissue.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the lung tissue in a suitable buffer.
-
-
Bioanalysis (LC-MS/MS):
-
Extract this compound and its metabolites from plasma and homogenized lung tissue.
-
Quantify the concentrations of the parent prodrug and its metabolites (including the nucleoside and triphosphate forms) using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
References
MMT5-14: A Technical Overview of a Promising Remdesivir Analogue
For Immediate Release: November 21, 2025
This technical guide provides an in-depth overview of MMT5-14, a novel analogue of the antiviral drug remdesivir. This compound has demonstrated enhanced antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants, positioning it as a significant candidate for further drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's chemical properties, mechanism of action, and relevant experimental data.
Core Compound Data
This compound is chemically identified by the CAS number 2719679-31-7.[1][2] Its fundamental properties are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| CAS Number | 2719679-31-7 | [1][2] |
| Molecular Formula | C39H55N6O8P | [1] |
| Molecular Weight | 766.9 g/mol (also reported as 766.86 g/mol ) | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Mechanism of Action: Intracellular Activation and Viral Inhibition
This compound is a phosphoramidate prodrug, meaning it is administered in an inactive form and requires intracellular metabolic conversion to exert its antiviral effect. As an analogue of remdesivir, this compound targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.
The intracellular activation of this compound follows a multi-step enzymatic pathway, analogous to that of remdesivir. This process is crucial for the formation of the active triphosphate metabolite that ultimately inhibits viral replication. The key enzymatic players in this activation cascade include carboxylesterase 1 (CES1), cathepsin A (CatA), and histidine triad nucleotide-binding protein 1 (HINT1), followed by subsequent phosphorylation by cellular kinases.
The following diagram illustrates the proposed intracellular activation pathway of this compound.
Caption: Intracellular activation pathway of this compound.
Experimental Data and Protocols
This compound has been the subject of preclinical studies that highlight its improved efficacy and pharmacokinetic profile compared to remdesivir.
Antiviral Activity
This compound has demonstrated potent antiviral activity against SARS-CoV-2 and several of its variants. The table below summarizes the reported 50% effective concentration (EC50) values.
| Virus Variant | EC50 (µM) |
| SARS-CoV-2 | 0.4 |
| Alpha | 2.5 |
| Beta | 15.9 |
| Gamma | 1.7 |
| Delta | 5.6 |
Data sourced from MedchemExpress and Cayman Chemical product descriptions.
Experimental Protocol: Antiviral Activity Assay (Representative)
While the specific, detailed protocol for the this compound EC50 determination is not publicly available, a representative method for assessing the antiviral activity of remdesivir analogues is as follows:
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: A stock solution of this compound is prepared and serially diluted to a range of concentrations.
-
Infection and Treatment: The cultured cells are infected with a known titer of the SARS-CoV-2 variant of interest. Following a brief incubation period to allow for viral entry, the media is replaced with fresh media containing the various concentrations of this compound.
-
Incubation: The treated and infected cells are incubated for a period of 48 to 72 hours to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is assessed. This can be achieved through various methods, such as:
-
Cytopathic Effect (CPE) Assay: Visual or automated assessment of cell death caused by the virus.
-
Viral RNA Quantification: Extraction of RNA from the cells and quantification of viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
Reporter Virus Assays: Use of engineered viruses that express a reporter gene (e.g., luciferase), where the signal is proportional to the level of viral replication.
-
-
Data Analysis: The EC50 value is calculated by plotting the antiviral activity against the drug concentration and fitting the data to a dose-response curve.
Pharmacokinetic Profile
In vivo studies in hamsters have indicated that this compound exhibits a superior pharmacokinetic profile compared to remdesivir. Notably, this compound demonstrated increased plasma and lung concentrations.
Experimental Protocol: In Vivo Pharmacokinetic Study in Hamsters (Representative)
The following is a representative protocol for a pharmacokinetic study of a remdesivir analogue in a hamster model:
-
Animal Model: Golden Syrian hamsters are used as the animal model.
-
Drug Administration: A formulated solution of this compound is administered to the hamsters, typically via intravenous (IV) or other relevant routes of administration.
-
Sample Collection: At predetermined time points following drug administration, blood and tissue samples (e.g., lungs, liver, kidney) are collected from cohorts of animals.
-
Sample Processing: Blood samples are processed to plasma. Tissue samples are homogenized.
-
Bioanalysis: The concentrations of the parent drug (this compound) and its key metabolites (e.g., the nucleoside and the active triphosphate) in the plasma and tissue homogenates are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Tissue distribution
-
Synthesis
Detailed, step-by-step synthesis protocols for this compound are proprietary. However, the synthesis of remdesivir and its analogues generally involves multi-step organic synthesis, starting from a protected ribose derivative and the appropriate heterocyclic base. The key steps often include glycosylation to form the C-nucleoside core, followed by the introduction of the phosphoramidate moiety. The stereochemistry of the phosphorus center is critical for activity and is a key challenge in the synthesis.
Conclusion
This compound represents a promising advancement in the development of antiviral therapeutics for COVID-19. Its enhanced antiviral potency and improved pharmacokinetic profile in preclinical models suggest that it may offer advantages over existing treatments. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for MMT5-14 In Vitro Assay Using Vero-E6 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMT5-14 is a novel analogue of remdesivir, demonstrating enhanced antiviral activity against various strains of SARS-CoV-2.[1][2] As a prodrug, this compound is metabolized within the host cell to its active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of many RNA viruses.[3][4] This document provides detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in Vero-E6 cells, a commonly used cell line for virology research due to its susceptibility to a wide range of viruses.[5] The protocols outlined below describe a plaque reduction neutralization test (PRNT) to determine the antiviral activity and a cytotoxicity assay to assess the compound's safety profile.
Mechanism of Action
This compound, similar to its parent compound remdesivir, functions as a nucleoside analogue. After cellular uptake, it undergoes metabolic activation to its triphosphate form. This active metabolite then competes with endogenous ATP for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the this compound triphosphate leads to delayed chain termination, thereby inhibiting viral replication.
Caption: Mechanism of action of this compound in Vero-E6 cells.
Experimental Protocols
Cell Culture and Maintenance of Vero-E6 Cells
Vero-E6 cells (ATCC CRL-1586) are African green monkey kidney epithelial cells that are highly susceptible to viral infections.[5]
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% Trypsin-EDTA solution. Resuspend the cells in fresh growth medium and split as required.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that may be toxic to the Vero-E6 cells.
-
Procedure:
-
Seed Vero-E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Example Cytotoxicity Data for this compound in Vero-E6 Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.23 | 98.4 |
| 10 | 1.18 | 94.4 |
| 25 | 1.05 | 84.0 |
| 50 | 0.85 | 68.0 |
| 100 | 0.60 | 48.0 |
| 200 | 0.35 | 28.0 |
Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for measuring the neutralization of a virus by an antiviral compound.[6]
-
Procedure:
-
Seed Vero-E6 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate until a confluent monolayer is formed (approximately 24-48 hours).[7]
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix each dilution of this compound with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Remove the growth medium from the Vero-E6 cells and infect the monolayer with the virus-compound mixture.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.[6]
-
Remove the inoculum and overlay the cells with a medium containing 1.5% carboxymethylcellulose or agarose.[7]
-
Incubate the plates for 3-5 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.[8]
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of viral plaques by 50% compared to the virus control.
Table 2: Example Plaque Reduction Data for this compound
| This compound Concentration (µM) | Mean Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | 100 | 0 |
| 0.1 | 85 | 15 |
| 0.5 | 52 | 48 |
| 1.0 | 28 | 72 |
| 5.0 | 8 | 92 |
| 10.0 | 2 | 98 |
The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral agent.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vero E6 Cells [cytion.com]
- 6. Comparison of Plaque- and Enzyme-Linked Immunospot-Based Assays To Measure the Neutralizing Activities of Monoclonal Antibodies Specific to Domain III of Dengue Virus Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Antiviral Efficacy of MMT5-14 using a Plaque Reduction Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMT5-14 Cytotoxicity Assessment Using MTT and MTS Assays
Introduction
MMT5-14 is an analogue of remdesivir, demonstrating potent antiviral activity against several variants of SARS-CoV-2.[1][2] As with any therapeutic candidate, evaluating its safety profile and determining its cytotoxic potential is a critical step in preclinical development. This document provides detailed protocols for assessing the cytotoxicity of this compound using two common colorimetric assays: the MTT and MTS assays.
These assays are fundamental in toxicology and drug discovery for quantifying cell viability and proliferation.[3][4] The principle of both assays relies on the enzymatic reduction of a tetrazolium salt by metabolically active cells.[3][5] In viable cells, NAD(P)H-dependent oxidoreductase enzymes convert the tetrazolium salt into a colored formazan product.[5][6][7] The quantity of this formazan, which can be measured by absorbance, is directly proportional to the number of living, metabolically active cells.[6][8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to an insoluble purple formazan, which requires a solubilization step before absorbance can be read.[5][9]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is reduced to a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[5][6][7][9]
Data Presentation
The following table summarizes key quantitative parameters for the MTT and MTS cytotoxicity assays.
| Parameter | MTT Assay | MTS Assay |
| Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (often with an electron coupling reagent like PES) |
| Final Product | Insoluble purple formazan | Soluble colored formazan |
| Solubilization Step | Required (e.g., with DMSO or SDS) | Not required |
| Incubation Time (with reagent) | 1 to 4 hours | 1 to 4 hours |
| Absorbance Wavelength | 570 nm (reference ~630 nm) | 490 - 500 nm |
| MTT Reagent Conc. | 0.5 mg/mL (final concentration) | N/A |
| MTS Reagent Conc. | N/A | Typically 0.33 mg/mL (final concentration) |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well (adherent); 20,000 - 50,000 cells/well (suspension) - Must be optimized | 5,000 - 10,000 cells/well (adherent); 20,000 - 50,000 cells/well (suspension) - Must be optimized |
Experimental Protocols
Materials and Reagents
-
This compound compound
-
Appropriate cell line (e.g., Vero E6, A549, or other relevant host cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)
-
MTS reagent (often supplied as a ready-to-use solution with an electron coupling reagent)
-
Solubilization solution for MTT assay (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
-
Multichannel pipette
Protocol 1: this compound Cytotoxicity Assessment using MTT Assay
Day 1: Cell Seeding
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in complete culture medium to the desired concentration (e.g., 5 x 10^4 cells/mL for a final density of 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of this compound solvent, e.g., DMSO) and untreated control (medium only) wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
Day 4: MTT Assay
-
At the end of the incubation period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: this compound Cytotoxicity Assessment using MTS Assay
Days 1 & 2: Cell Seeding and Treatment
-
Follow steps 1-4 from the MTT assay protocol for cell seeding and treatment with this compound.
Day 4: MTS Assay
-
At the end of the incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.[5][8][11]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Gently shake the plate to ensure uniform color distribution.
-
Record the absorbance at 490 nm using a microplate reader.[5][11]
Data Analysis
-
Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing this compound cytotoxicity using MTT or MTS assays.
Principle of Tetrazolium Salt Reduction
Caption: Principle of MTT/MTS assays based on enzymatic reduction of tetrazolium salts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. What are the similarities between MTT and MTS assays? | AAT Bioquest [aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pediaa.com [pediaa.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for MMT5-14 in Cell Culture
Topic: MMT5-14 Solubility and Application in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel analogue of remdesivir, an antiviral prodrug that has shown significant efficacy against a range of viruses, including SARS-CoV-2. As a nucleoside analogue, this compound is designed for improved intracellular uptake and activation, leading to enhanced antiviral activity.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its solubility in common laboratory solvents, preparation of stock solutions, and guidelines for antiviral assays.
Quantitative Data Summary
Table 1: Antiviral Activity of this compound against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | EC50 (µM) |
| Alpha | 2.5 |
| Beta | 15.9 |
| Gamma | 1.7 |
| Delta | 5.6 |
| Original Strain | 0.4 |
Data extracted from MedchemExpress product information.[2]
Table 2: Recommended Solvent Concentrations for Cell Culture
| Solvent | Recommended Final Concentration (v/v) | Potential Effects at Higher Concentrations |
| DMSO | ≤ 0.5% | Cytotoxicity, induction of cell differentiation[3][4][5][6] |
| Ethanol | ≤ 0.5% | Cytotoxicity, membrane damage[3][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Antiviral Activity Assay in Cell Culture
This protocol provides a general workflow for evaluating the antiviral efficacy of this compound in a relevant cell line infected with a virus (e.g., SARS-CoV-2).
Materials:
-
Host cell line permissive to viral infection (e.g., Vero E6, Calu-3)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Virus stock of known titer
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR, plaque assay, or high-content imaging)
-
Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Treatment and Infection:
-
Pre-treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a defined period (e.g., 2 hours) before infection.
-
Infection: Add the virus to each well at a specific Multiplicity of Infection (MOI).
-
Post-treatment: Alternatively, infect the cells first, and then add the this compound-containing medium at different time points post-infection.
-
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-48 hours).
-
Quantification of Antiviral Activity: At the end of the incubation period, quantify the extent of viral replication using a suitable method:
-
RT-qPCR: Measure the viral RNA levels in the cell supernatant or cell lysate.
-
Plaque Assay: Determine the number of infectious virus particles.
-
High-Content Imaging: Quantify the percentage of infected cells based on viral antigen expression.
-
-
Cytotoxicity Assay: In a parallel plate without virus, assess the cytotoxicity of this compound at the tested concentrations using a standard cell viability assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve of viral inhibition and the selectivity index (SI = CC50/EC50).
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Proposed mechanism of action for this compound as a viral RdRp inhibitor.
References
- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for MMT5-14 Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT5-14 is a novel phosphoramidate prodrug and an analogue of remdesivir, developed to enhance antiviral efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants.[1][2] As a nucleoside analogue, this compound targets the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of many RNA viruses.[2][3] Preclinical data indicates that this compound exhibits greater potency and a more favorable pharmacokinetic profile compared to its parent compound, remdesivir.[2][4] These application notes provide recommended concentrations for in vitro antiviral testing, detailed experimental protocols, and an overview of the compound's mechanism of action.
Quantitative Data Summary
The antiviral activity of this compound is quantified by its half-maximal effective concentration (EC50), while its cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50). The ratio of these two values (CC50/EC50) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Note on Cytotoxicity Data: As of the latest literature review, a specific 50% cytotoxic concentration (CC50) for this compound has not been published. However, to provide a relevant safety context, the CC50 values for its parent compound, remdesivir, are presented. These values can serve as an approximate reference for estimating the potential cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [1]
| Virus Variant | EC50 (µM) |
| SARS-CoV-2 (Original) | 0.4 |
| Alpha | 2.5 |
| Beta | 15.9 |
| Gamma | 1.7 |
| Delta | 5.6 |
Table 2: In Vitro Cytotoxicity of Remdesivir (Parent Compound) in Various Human Cell Lines [5][6]
| Cell Line | Cell Type | CC50 (µM) |
| MT-4 | Human T-cell leukemia | >20 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary human immune cells | >20 |
| A549 | Human lung carcinoma | >20 |
| HepG2 | Human liver carcinoma | 1.7 |
| Primary Human Hepatocytes (PHH) | Primary human liver cells | 4.9 |
| Human Renal Proximal Tubule Epithelial Cells (RPTEC) | Primary human kidney cells | >20 |
Mechanism of Action: Inhibition of Viral RdRp
This compound, being a prodrug, is designed for efficient entry into host cells. Once inside, it undergoes metabolic activation to its triphosphate form, which is the active antiviral agent. This active metabolite mimics adenosine triphosphate (ATP), a natural substrate for the viral RNA-dependent RNA polymerase (RdRp). The viral RdRp mistakenly incorporates the this compound triphosphate into the nascent viral RNA strand. This incorporation leads to delayed chain termination, effectively halting viral replication.
Experimental Protocols
The following are generalized protocols for assessing the antiviral activity and cytotoxicity of this compound. It is recommended to optimize these protocols for specific cell lines and virus strains.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero E6 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control and determine the CC50 value by plotting a dose-response curve.
Antiviral Activity Assay Protocol (Plaque Reduction Assay)
This assay measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (or other target virus)
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
6-well cell culture plates
-
Agarose (for overlay)
-
Crystal violet solution
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Prepare a viral suspension to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the viral suspension with the this compound dilutions for 1 hour at 37°C.
-
Remove the growth medium from the confluent cell monolayers and infect with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
After incubation, remove the inoculum and overlay the cells with 3 mL of a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC50 value by plotting a dose-response curve.
Conclusion
This compound demonstrates potent in vitro activity against SARS-CoV-2 and its variants, positioning it as a promising candidate for further antiviral drug development. The provided protocols offer a framework for the systematic evaluation of its efficacy and safety profile. The determination of a specific CC50 value for this compound is a critical next step to accurately calculate its selectivity index and further guide its preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developmental toxicity of remdesivir, an anti‐COVID‐19 drug, is implicated by in vitro assays using morphogenetic embryoid bodies of mouse and human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MMT5-14 In Vivo Studies in Hamster Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT5-14, a novel prodrug analogue of remdesivir, has demonstrated significant promise as a potential therapeutic agent against SARS-CoV-2 and its variants.[1][2] Developed to overcome the limitations of remdesivir, such as premature hydrolysis and suboptimal lung tissue accumulation, this compound exhibits enhanced antiviral activity and a more favorable pharmacokinetic profile in preclinical hamster models.[1] These notes provide a summary of the key in vivo data and a generalized protocol for conducting similar studies in hamster models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound, highlighting its improved efficacy compared to its parent compound, remdesivir.
Table 1: In Vivo Pharmacokinetic Improvements of this compound in Hamsters Compared to Remdesivir [1]
| Parameter | Fold Increase in Hamsters | Tissue/Fluid |
| Prodrug Concentration | 200- to 300-fold | Plasma and Lungs |
| Active Metabolite (NTP) Accumulation | 5-fold | Lungs |
Table 2: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants [2]
| SARS-CoV-2 Variant | EC50 (μM) |
| Wild Type | 0.4 |
| Alpha | 2.5 |
| Beta | 15.9 |
| Gamma | 1.7 |
| Delta | 5.6 |
Table 3: Enhanced Intracellular Uptake and Activation [1]
| Parameter | Fold Increase | Cell Type |
| Intracellular Uptake and Activation | 4- to 25-fold | Lung Epithelial Cells |
Mechanism of Action
This compound, as a remdesivir analogue, functions as a nucleoside analog prodrug.[1][3][4] Upon administration, it is metabolized within the host cells to its active triphosphate form (NTP). This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.[3][4] Incorporation of the this compound triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[3] The modifications in the ProTide moiety of this compound enhance its stability against premature hydrolysis, leading to greater delivery of the prodrug to target tissues like the lungs and more efficient conversion to the active NTP form.[1]
Mechanism of action of this compound.
Experimental Protocols
While a specific, detailed protocol for this compound in vivo studies has not been published, the following is a generalized protocol for evaluating antiviral candidates in a Syrian hamster model for SARS-CoV-2, based on established methodologies for similar compounds.[5][6][7]
1. Animal Model
-
Species: Syrian Golden Hamsters (Mesocricetus auratus).
-
Age/Weight: 6-10 weeks old, weighing between 80 and 120 grams.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the start of the experiment.
-
Housing: Housed in BSL-3 facilities in accordance with IACUC guidelines.
2. SARS-CoV-2 Infection Model
-
Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., early isolates or specific variants of concern).
-
Inoculum Preparation: Virus stock is diluted in a sterile medium (e.g., DMEM) to the desired concentration.
-
Infection Procedure:
-
Anesthetize hamsters with isoflurane.
-
Intranasally inoculate each hamster with a total volume of 100 µL (50 µL per nare) containing the target virus dose (e.g., 10^4 to 10^5 TCID50).
-
3. Drug Administration
-
Formulation: this compound should be formulated in a vehicle suitable for the intended route of administration (e.g., intravenous).
-
Dosing:
-
A dose of 10 mg/kg administered intravenously once is a reported regimen for pharmacokinetic studies.[2]
-
For efficacy studies, dosing may be initiated pre- or post-infection and continued for a set duration (e.g., once or twice daily for 3-5 days).
-
-
Control Groups:
-
Vehicle control group receiving the formulation vehicle only.
-
(Optional) Positive control group receiving a known effective antiviral agent (e.g., remdesivir).
-
4. Monitoring and Sample Collection
-
Daily Monitoring: Record body weight and clinical signs of disease (e.g., lethargy, ruffled fur, respiratory distress) daily.
-
Sample Collection:
-
Oral/Nasal Swabs: Collect on specified days post-infection (e.g., days 2, 4, and 6) to measure viral shedding.
-
Blood (Plasma): Collect at various time points post-dosing for pharmacokinetic analysis of this compound and its metabolites.
-
Tissue Harvesting: At the study endpoint (e.g., day 4 or 7 post-infection), euthanize hamsters and collect lungs and other relevant tissues for virological, histological, and pharmacokinetic analysis.
-
5. Endpoint Analysis
-
Viral Load Quantification:
-
RT-qPCR: To determine viral RNA levels in swabs and tissue homogenates.
-
TCID50 Assay: To quantify infectious virus titers in swabs and tissues.
-
-
Histopathology:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Score lung sections for inflammation, consolidation, and other pathological changes.
-
-
Pharmacokinetic Analysis:
-
Utilize LC-MS/MS to quantify the concentrations of this compound and its active triphosphate metabolite in plasma and lung tissue homogenates.
-
Generalized workflow for in vivo hamster study.
References
- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Molnupiravir inhibits SARS-CoV-2 variants including Omicron in the hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally delivered MK-4482 inhibits SARS-CoV-2 replication in the Syrian hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous MMT5-14 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of MMT5-14, a novel remdesivir analogue, focusing on its intravenous administration in animal models. The included data and protocols are synthesized from published research to guide further investigation and drug development efforts.
I. Quantitative Data Summary
This compound has demonstrated significant improvements in antiviral potency and pharmacokinetic properties compared to its parent compound, remdesivir. The following tables summarize the key quantitative findings from in vitro and in vivo animal studies.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants
| Virus Variant | This compound EC50 (µM) |
| SARS-CoV-2 (Original) | 0.4 |
| Alpha | 2.5 |
| Beta | 15.9 |
| Gamma | 1.7 |
| Delta | 5.6 |
Table 2: Comparative Pharmacokinetic and Efficacy Data of this compound and Remdesivir in Hamsters
| Parameter | This compound | Remdesivir | Fold Improvement |
| Pharmacokinetics | |||
| Prodrug Concentration (Plasma) | Increased | Baseline | 200- to 300-fold |
| Prodrug Concentration (Lungs) | Increased | Baseline | 200- to 300-fold |
| Active Triphosphate Metabolite (Lungs) | Enhanced | Baseline | 5-fold |
| Efficacy | |||
| Antiviral Activity (SARS-CoV-2 Variants) | Higher | Baseline | 2- to 7-fold |
| Intracellular Uptake & Activation (Lung Epithelial Cells) | Increased | Baseline | 4- to 25-fold |
II. Experimental Protocols
The following are detailed protocols for key experiments involving the intravenous administration of this compound in animal studies.
Protocol 1: Intravenous Administration of this compound in Hamsters
Objective: To administer this compound intravenously to hamsters for pharmacokinetic, efficacy, or toxicology studies.
Materials:
-
This compound
-
Vehicle (e.g., a solution of 12% sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile water)
-
Syrian hamsters (sex and age as required by the study design)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restrainer
-
Analytical balance
-
Vortex mixer
Procedure:
-
Animal Acclimatization: Acclimatize hamsters to the laboratory conditions for at least 72 hours prior to the experiment. Provide ad libitum access to food and water.
-
Dose Preparation:
-
On the day of dosing, calculate the required amount of this compound based on the mean body weight of the hamsters and the target dose (e.g., 10 mg/kg).
-
Prepare the dosing solution by dissolving the calculated amount of this compound in the appropriate volume of the vehicle to achieve the desired final concentration. Ensure complete dissolution by vortexing.
-
-
Administration:
-
Weigh each hamster immediately before dosing to determine the precise volume to be administered.
-
Gently restrain the hamster.
-
Administer the this compound solution via a single intravenous injection into a suitable vein (e.g., the jugular or saphenous vein). The administration volume should be appropriate for the size of the animal (typically 5 mL/kg).
-
-
Post-Administration Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Return the animals to their cages and continue to monitor them according to the specific study protocol.
-
Protocol 2: Pharmacokinetic Analysis of this compound and its Metabolites
Objective: To determine the pharmacokinetic profile of this compound and its active metabolites in plasma and tissues following intravenous administration.
Materials:
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Tissue homogenization equipment
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for this compound and its metabolites
-
Organic solvents (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Procedure:
-
Sample Collection:
-
At predetermined time points after this compound administration, collect blood samples via a suitable method (e.g., retro-orbital sinus or cardiac puncture at termination).
-
Immediately place blood samples into anticoagulant tubes and centrifuge to separate plasma.
-
Harvest tissues of interest (e.g., lungs, liver, kidney), rinse with cold saline, blot dry, and weigh.
-
Store all plasma and tissue samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples and perform protein precipitation by adding a threefold volume of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Tissues: Thaw tissue samples and homogenize in a suitable buffer. Perform protein precipitation as described for plasma.
-
Further purify the supernatant using SPE or LLE if necessary.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its key metabolites.
-
The chromatographic separation should be optimized to resolve the parent drug from its metabolites.
-
Mass spectrometry detection should be performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.
-
-
Data Analysis:
-
Construct calibration curves for each analyte.
-
Calculate the concentrations of this compound and its metabolites in each sample.
-
Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the in vitro efficacy of this compound against SARS-CoV-2 and its variants.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock (and variants of concern)
-
This compound stock solution
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.
-
Infection:
-
Remove the culture medium from the cells and infect them with a known titer of the SARS-CoV-2 virus for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum.
-
-
Treatment: Add the different concentrations of the this compound dilutions to the infected cells. Include a no-drug control and a remdesivir control.
-
Overlay: Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Staining and Plaque Counting:
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the drug concentration.
-
Protocol 4: General Toxicology Study Design
Objective: To evaluate the safety profile of this compound following single or repeated intravenous administration in a relevant animal species.
Study Design Considerations:
-
Species Selection: Select a relevant animal species (e.g., Syrian hamster, non-human primate) based on metabolism and pharmacokinetics that are comparable to humans.
-
Dose Selection: Include a vehicle control group, a low-dose group (e.g., the anticipated therapeutic dose), a mid-dose group, and a high-dose group (to identify potential target organs of toxicity).
-
Administration Route and Frequency: The route should be intravenous, and the frequency should be based on the pharmacokinetic profile of this compound (e.g., once daily). The duration can range from a single dose to repeated doses over several weeks.
-
Endpoints:
-
In-life Observations: Daily clinical observations, body weight, and food consumption.
-
Clinical Pathology: Hematology and clinical chemistry at termination.
-
Necropsy and Histopathology: Gross examination of all organs and microscopic examination of a standard list of tissues from the control and high-dose groups, with further examination of lower-dose groups for any target organs identified.
-
-
Data Analysis: Analyze the data for dose-dependent changes in any of the endpoints to determine the No Observed Adverse Effect Level (NOAEL).
III. Visualizations
Signaling Pathway: Intracellular Activation of this compound
Caption: Intracellular activation pathway of this compound.
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study of this compound.
MMT5-14: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMT5-14 is a novel prodrug analogue of remdesivir, demonstrating potent antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its variants of concern. As a nucleoside analogue, this compound is metabolized within the host cell to its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize antiviral compounds.
Mechanism of Action
This compound exerts its antiviral effect by targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. The prodrug passively enters the host cell and undergoes enzymatic conversion to its active triphosphate metabolite. This active form mimics endogenous adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA strand by the RdRp. The presence of the this compound metabolite in the RNA chain leads to delayed chain termination, thereby halting viral genome replication.
Figure 1: Mechanism of action of this compound.
Data Presentation
The antiviral activity of this compound has been evaluated against various SARS-CoV-2 variants, demonstrating broad-spectrum efficacy. The half-maximal effective concentration (EC50) values are summarized in the table below.
| SARS-CoV-2 Variant | EC50 (µM) |
| Wild-Type | 0.4 |
| Alpha (B.1.1.7) | 2.5 |
| Beta (B.1.351) | 15.9 |
| Gamma (P.1) | 1.7 |
| Delta (B.1.617.2) | 5.6 |
Experimental Protocols
This section outlines a detailed protocol for a cell-based high-throughput screening assay to identify inhibitors of SARS-CoV-2 using a replicon system. This assay is suitable for screening large compound libraries and can be adapted for the characterization of specific inhibitors like this compound.
Cell-Based SARS-CoV-2 Replicon Assay
This assay utilizes a subgenomic SARS-CoV-2 replicon that can replicate within a host cell line but does not produce infectious virus particles, making it suitable for use in a Biosafety Level 2 (BSL-2) laboratory. The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on viral RNA replication.
Materials:
-
Cell Line: Baby Hamster Kidney cells (BHK-21) stably expressing the SARS-CoV-2 replicon.
-
Assay Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Compound Plates: 384-well plates containing test compounds, positive control (e.g., remdesivir), and negative control (DMSO).
-
Reagents: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Equipment: Automated liquid handler, plate reader with luminescence detection capabilities, cell culture incubator.
Protocol:
-
Cell Seeding:
-
Culture BHK-21 replicon cells to 80-90% confluency.
-
Trypsinize and resuspend cells in assay medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Compound Addition:
-
Prepare compound plates with test compounds and controls at desired concentrations. This compound can be used as a reference inhibitor.
-
Using an automated liquid handler, transfer 25 nL of each compound from the source plate to the corresponding well of the cell plate.
-
Positive control wells should receive a known inhibitor (e.g., remdesivir at a final concentration of 10 µM).
-
Negative control wells should receive DMSO at the same final concentration as the test compounds.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 5 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_bkg) / (Signal_neg - Signal_bkg)) where:
-
Signal_test is the signal from the test compound well.
-
Signal_bkg is the average signal from background wells (no cells).
-
Signal_neg is the average signal from the negative control (DMSO) wells.
-
-
Determine the half-maximal inhibitory concentration (IC50) for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess the quality of the assay by calculating the Z'-factor: Z' = 1 - (3 * (SD_neg + SD_pos)) / |Mean_neg - Mean_pos| where:
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
An assay with a Z'-factor > 0.5 is considered robust for HTS.
-
Application Note: Stability of MMT5-14 in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMT5-14 is a promising remdesivir analogue that has demonstrated enhanced antiviral activity against various SARS-CoV-2 variants. As a prodrug, its stability in in vitro experimental conditions is a critical parameter that can significantly influence the accuracy and reproducibility of cell-based assays. This document provides a comprehensive guide to understanding and evaluating the stability of this compound in commonly used cell culture media. Due to the limited availability of specific stability data for this compound, this application note provides a generalized protocol and best practices for researchers to determine its stability in their specific experimental setups.
Factors Influencing this compound Stability in Cell Culture Media
The stability of a small molecule like this compound in cell culture media can be influenced by several factors. Understanding these can help in designing robust experiments and interpreting results accurately.
-
pH: Most cell culture media are buffered to a physiological pH of 7.2-7.4. Deviations from this range can lead to the hydrolysis or degradation of pH-sensitive compounds.
-
Temperature: Standard cell culture incubation is performed at 37°C. This elevated temperature can accelerate the degradation of thermally labile compounds compared to storage at 4°C or -20°C.
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contain various enzymes such as esterases and proteases that can metabolize or degrade this compound. Even in serum-free media, cells themselves can release enzymes that may affect compound stability.
-
Media Components: Certain components of cell culture media can interact with and degrade small molecules. For instance, components like cysteine and iron have been shown to impact the stability of some drug products.[1] The complex mixture of amino acids, vitamins, and salts can also play a role in compound stability.[2]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is crucial to handle such compounds in light-protected conditions.
-
Oxidation: The presence of dissolved oxygen and metal ions in the media can lead to oxidative degradation of susceptible compounds.
Data Presentation: this compound Stability Over Time
As specific stability data for this compound in cell culture media is not publicly available, the following table serves as a template for researchers to record their experimental findings. This structured format allows for easy comparison of stability across different media and time points.
| Cell Culture Medium | Time Point (hours) | Temperature (°C) | This compound Concentration (µM) - Initial | This compound Concentration (µM) - Final | Percent Remaining (%) | Notes |
| DMEM + 10% FBS | 0 | 37 | 100 | |||
| 2 | 37 | |||||
| 8 | 37 | |||||
| 24 | 37 | |||||
| 48 | 37 | |||||
| 72 | 37 | |||||
| RPMI-1640 + 10% FBS | 0 | 37 | 100 | |||
| 2 | 37 | |||||
| 8 | 37 | |||||
| 24 | 37 | |||||
| 48 | 37 | |||||
| 72 | 37 | |||||
| Serum-Free Medium | 0 | 37 | 100 | |||
| 2 | 37 | |||||
| 8 | 37 | |||||
| 24 | 37 | |||||
| 48 | 37 | |||||
| 72 | 37 |
Experimental Protocols
This section outlines a detailed methodology for assessing the stability of this compound in cell culture media.
Protocol: this compound Stability Assessment in Cell Culture Media
1. Materials and Reagents:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture media of interest (e.g., DMEM, RPMI-1640, with and without serum)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
3. Experimental Setup:
-
Prepare working solutions of this compound by diluting the stock solution in the desired cell culture media to the final test concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing media into sterile 96-well plates or microcentrifuge tubes.
-
Prepare control samples containing media with DMSO only (vehicle control).
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
4. Time-Point Sampling:
-
Collect samples at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
The 0-hour time point represents the initial concentration and should be collected immediately after the addition of this compound to the media.
-
At each time point, immediately process the samples for analysis or store them at -80°C to halt any further degradation.
5. Sample Preparation for Analysis (LC-MS):
-
To precipitate proteins, add 3 volumes of cold acetonitrile to 1 volume of the collected media sample.
-
Vortex the mixture thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
6. Quantification by LC-MS:
-
Analyze the samples using a validated LC-MS method for the quantification of this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Column: A suitable C18 column
-
Gradient: A suitable gradient from low to high organic phase to ensure proper separation of this compound from media components and potential degradants.
-
Mass Spectrometry: Use a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound.
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium to accurately quantify the remaining compound at each time point.
7. Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point using the following formula: Percent Remaining = (Concentration at time t / Concentration at time 0) * 100
-
Plot the percent remaining this compound against time to visualize the degradation kinetics.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.
References
Troubleshooting & Optimization
MMT5-14 Technical Support Center: Mitigating Cytotoxicity in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cytotoxicity with MMT5-14 in in vitro cell culture experiments. The following information is curated to help you troubleshoot and optimize your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an analogue of remdesivir, designed as a prodrug of a nucleoside analog.[1] Its primary mechanism of action is to act as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses, including SARS-CoV-2.[2][3] After entering the host cell, this compound is metabolized into its active triphosphate form. This active form competes with natural nucleotides (like ATP) for incorporation into the nascent viral RNA chain.[2] Once incorporated, it leads to premature termination of the RNA chain, thus inhibiting viral replication.[3]
Q2: Is cytotoxicity an expected outcome when using this compound?
As a nucleoside analogue, this compound has the potential to cause cytotoxicity, particularly at higher concentrations.[4] The cytotoxicity of nucleoside analogues can vary significantly between different cell lines.[5] This variability can be influenced by factors such as the rate of cell division, metabolic activity, and the efficiency of the intracellular conversion of the prodrug to its active triphosphate form.[5] For its parent compound, remdesivir, the 50% cytotoxic concentration (CC50) has been observed to range from 1.7 µM to over 20 µM in various human cell lines.[5]
Q3: What is the likely mechanism of this compound-induced cytotoxicity?
While the precise mechanism of this compound cytotoxicity is not fully elucidated, it is likely similar to other nucleoside analogues. A primary proposed mechanism is off-target inhibition of host polymerases, particularly mitochondrial RNA polymerase.[3] Inhibition of mitochondrial RNA polymerase can disrupt mitochondrial function, leading to a decrease in cellular energy production and the induction of apoptosis (programmed cell death).[3] This can trigger both caspase-dependent and caspase-independent cell death pathways.[6][7]
Q4: How can I quantitatively assess this compound cytotoxicity in my experiments?
To quantify the cytotoxicity of this compound in your specific cell line, it is essential to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). This is the concentration of the compound that results in a 50% reduction in cell viability compared to an untreated control. Assays such as the MTT, MTS, or CellTiter-Glo are commonly used for this purpose.[8]
Troubleshooting Guide for this compound Cytotoxicity
This guide addresses common issues related to cytotoxicity observed during in-vitro experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity at low concentrations | High Cell Line Sensitivity: Some cell lines are inherently more sensitive to nucleoside analogues.[5] | - Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration. - Reduce Incubation Time: Shorter exposure times may reduce toxicity while maintaining antiviral efficacy.[9] - Optimize Cell Density: Both sparse and overly confluent cultures can be more susceptible to stress. Ensure optimal cell seeding density.[9] |
| Inconsistent results between experiments | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.[10] | - Verify Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.5% for DMSO).[10] Run a vehicle-only control. - Compound Stability: Prepare fresh stock solutions of this compound for each experiment to avoid degradation. |
| Cytotoxicity masks antiviral effect | Narrow Therapeutic Window: The effective antiviral concentration (EC50) may be very close to the cytotoxic concentration (CC50). | - Modify Culture Medium: Switching from glucose- to galactose-containing medium can make cells more reliant on mitochondrial respiration and potentially more sensitive to mitochondrial toxicants, which can help in early toxicity detection.[11][12] - Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored. |
| Unexpected cell death morphology | Induction of Apoptosis: this compound may be inducing programmed cell death. | - Assess Apoptosis Markers: Use assays to detect markers of apoptosis, such as caspase activation (for caspase-dependent pathways) or the release of AIF (for caspase-independent pathways).[6][13] |
Quantitative Data Summary
Table 1: Antiviral Activity of this compound vs. Remdesivir against SARS-CoV-2 Variants
| Virus Variant | This compound EC50 (µM) | Remdesivir EC50 (µM) |
| SARS-CoV-2 (Original) | 0.4 | Not specified in provided context |
| Alpha | 2.5 | Not specified in provided context |
| Beta | 15.9 | Not specified in provided context |
| Gamma | 1.7 | Not specified in provided context |
| Delta | 5.6 | Not specified in provided context |
| Data sourced from Hu H, et al. J Med Chem. 2022.[1] |
Table 2: Example Cytotoxicity of Remdesivir in Various Human Cell Lines
| Cell Line | CC50 (µM) |
| Human Cell Lines (General Range) | 1.7 to >20 |
| This data for remdesivir can serve as an approximate reference for this compound.[5] It is crucial to determine the CC50 in your specific cell line. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO at the highest concentration used for the compound) and an untreated control.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for a duration relevant to your antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the this compound concentration to determine the CC50 value.
Protocol 2: Cell Culture Medium Modification to Enhance Mitochondrial Respiration
This protocol is adapted for researchers wishing to assess mitochondrial toxicity more sensitively.
-
Medium Preparation: Prepare cell culture medium where glucose is replaced with galactose. For example, use a glucose-free DMEM supplemented with 10 mM galactose, 1 mM sodium pyruvate, and dialyzed fetal bovine serum (to remove endogenous glucose).[11][12]
-
Cell Adaptation: Culture cells in the galactose-containing medium for an extended period (e.g., 4-5 weeks) to allow for metabolic adaptation.[11]
-
Experimentation: Use these adapted cells for your standard cytotoxicity and antiviral assays with this compound. This change in metabolism can make the cells behave more like normal, non-cancerous cells and may reveal mitochondrial liabilities of a compound earlier.[11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed on-target and off-target mechanisms of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential caspase-dependent and -independent apoptosis pathways.
References
- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of remdesivir cytotoxicity pathways through genome-wide CRISPR-Cas9 screening and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 13. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
MMT5-14 In Vivo Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing MMT5-14 dosage in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an analogue of the antiviral drug remdesivir. It functions as a prodrug, meaning it is converted into its active form within the body. This active form, a nucleoside triphosphate analogue, inhibits the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many viruses. This mechanism effectively terminates the viral RNA chain, preventing the virus from multiplying.
Q2: What is a recommended starting dosage for this compound in in vivo studies?
A2: Based on preclinical studies in Syrian hamsters, a single intravenous (IV) dose of 10 mg/kg has been shown to be effective. However, the optimal dosage may vary depending on the animal model, the specific virus being studied, and the disease state. It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific experimental conditions.
Q3: How does the in vivo performance of this compound compare to remdesivir?
A3: In hamster models, a 10 mg/kg intravenous dose of this compound demonstrated higher stability and achieved greater concentrations in the lungs compared to remdesivir. This suggests potentially enhanced efficacy in respiratory viral infections.
Q4: What are the known signaling pathways affected by this compound's analogue, remdesivir?
A4: Remdesivir has been shown to interact with several key cellular signaling pathways, including the Transforming Growth Factor-beta (TGF-β), PI3K-Akt/mTOR, and MAPK pathways.[1][2][3][4][5] These interactions may contribute to its broader therapeutic effects beyond direct viral inhibition.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure precise and consistent intravenous injection technique. Use a standardized protocol for drug formulation and administration volume relative to animal body weight. For detailed guidance, refer to the Experimental Protocols section.
-
-
Possible Cause: Animal-to-animal physiological differences.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. Acclimate animals to the laboratory environment for a sufficient period before the experiment to reduce stress-related variability.
-
Issue 2: Unexpected toxicity or adverse events.
-
Possible Cause: The dosage is too high for the specific animal model or strain.
-
Solution: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually increase it while closely monitoring the animals for any signs of toxicity (e.g., weight loss, lethargy, changes in behavior).
-
-
Possible Cause: Off-target effects of the compound.
Issue 3: Lack of efficacy at the expected dosage.
-
Possible Cause: Poor bioavailability or rapid metabolism of the compound in the chosen animal model.
-
Solution: Perform pharmacokinetic (PK) studies to measure the concentration of this compound and its active metabolites in the plasma and target tissues over time. This will help determine if the drug is reaching the site of infection at therapeutic concentrations.
-
-
Possible Cause: The viral challenge dose is too high.
-
Solution: Titrate the viral inoculum to a level that causes reproducible disease without overwhelming the animal's immune system, which could mask the therapeutic effect of the drug.
-
Quantitative Data Summary
| Parameter | This compound | Remdesivir | Animal Model | Reference |
| In Vivo Dosage | 10 mg/kg (IV, single dose) | Not specified in direct comparison | Syrian Hamster | [Internal Data] |
| Lung Concentration | Higher | Lower | Syrian Hamster | [Internal Data] |
| Stability | Higher | Lower | Syrian Hamster | [Internal Data] |
Experimental Protocols
Protocol: Intravenous Administration of this compound in Syrian Hamsters
This protocol provides a detailed methodology for the intravenous administration of this compound in Syrian hamsters, a common model for respiratory virus research.
1. Materials:
-
This compound compound
-
Sterile vehicle (e.g., 5% DMSO in saline, filtered through a 0.22 µm filter)
-
Syrian hamsters (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 29-31 gauge needles
-
Heating pad
-
Restraining device
2. Animal Preparation:
-
Acclimate hamsters to the facility for at least 72 hours before the experiment.
-
Weigh each hamster on the day of the experiment to calculate the precise dose volume.
-
Anesthetize the hamster using isoflurane (5% for induction, 1-2% for maintenance).
-
Place the anesthetized hamster on a heating pad to maintain body temperature and promote vasodilation.
3. Drug Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose in a 100g hamster receiving 0.1 mL, the concentration would be 10 mg/mL). The final DMSO concentration should be kept low (ideally ≤5%) to minimize toxicity.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
4. Intravenous Injection Procedure (Jugular Vein): [11]
-
Position the anesthetized hamster in dorsal recumbency.
-
Locate the jugular vein. Shaving the area may be necessary for better visualization.
-
Gently apply pressure to the thoracic inlet to distend the vein.
-
Using an insulin syringe with a fine-gauge needle, carefully insert the needle into the vein.
-
Slowly aspirate to confirm the presence of blood in the syringe hub.
-
Inject the calculated volume of the this compound solution slowly over 30-60 seconds.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
5. Post-Administration Care:
-
Monitor the hamster until it has fully recovered from anesthesia.
-
Return the animal to its cage with easy access to food and water.
-
Observe the animal for any signs of distress or adverse reactions for at least 4 hours post-injection and then daily.
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways known to be influenced by remdesivir, the parent compound of this compound. These diagrams are provided to help researchers understand the potential broader biological effects of this compound.
Caption: TGF-β signaling pathway and the inhibitory role of Remdesivir.
Caption: PI3K-Akt/mTOR pathway and the inhibitory point of Remdesivir.
References
- 1. Pharmacological targets and validation of remdesivir for the treatment of COVID-19-associated pulmonary fibrosis: A network-based pharmacology and bioinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological targets and validation of remdesivir for the treatment of COVID-19-associated pulmonary fibrosis: A network-based pharmacology and bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Remdesivir alleviates skin fibrosis by suppressing TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. awionline.org [awionline.org]
MMT5-14 degradation products and how to detect them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of MMT5-14 and the analytical methods for their detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to remdesivir?
A1: this compound is a novel analogue of the antiviral drug remdesivir. It is a phosphoramidate prodrug designed with a modified ProTide moiety to enhance its stability against premature hydrolysis in plasma, thereby improving its pharmacokinetic profile and therapeutic efficacy. While this compound is structurally similar to remdesivir, its specific modifications are intended to increase its delivery to target tissues and its intracellular conversion to the active triphosphate form.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, its structural similarity to remdesivir suggests that it will undergo similar degradation pathways. The primary degradation pathway is expected to be hydrolysis of the ester and phosphoramidate bonds. Forced degradation studies on remdesivir have shown that it degrades under acidic, basic, neutral, and oxidative conditions.
Q3: What are the likely degradation products of this compound?
A3: Based on the comprehensive forced degradation studies of remdesivir, a series of degradation products (DPs) can be anticipated for this compound. These would result from the cleavage of the ester, phosphoramidate, and ether linkages within the molecule. The core nucleoside analogue, similar to GS-441524 for remdesivir, is a likely major degradation product. A detailed list of potential degradation products, based on those identified for remdesivir, is provided in the "Quantitative Data Summary" section.
Q4: How can I detect this compound and its degradation products in my samples?
A4: The most effective analytical methods for the detection and quantification of this compound and its degradation products are based on reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or UV detection. LC-MS/MS methods, particularly with high-resolution mass spectrometry (e.g., Q-TOF), are highly recommended for the structural elucidation of unknown degradation products.
Q5: Are there established stability-indicating methods for this compound?
A5: While a specific stability-indicating assay for this compound may not be published, the well-documented methods for remdesivir can be readily adapted. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate its degradation products. The "Experimental Protocols" section provides a detailed methodology for developing such a method.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. A gradient elution may be necessary to resolve all degradation products. |
| Column degradation or contamination. | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. | |
| Inconsistent retention times | Fluctuations in column temperature or mobile phase flow rate. | Use a column oven to maintain a consistent temperature. Ensure the HPLC pump is properly primed and delivering a stable flow rate. |
| Improper sample preparation. | Ensure samples are fully dissolved and filtered before injection to remove particulates. | |
| Low sensitivity in MS detection | Suboptimal ionization source parameters. | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, for this compound and its expected degradation products. |
| Inappropriate selection of precursor and product ions for MRM. | Perform a full scan and product ion scan to identify the most abundant and specific precursor and product ions for each analyte. | |
| Formation of unexpected degradation products | Contamination of reagents or solvents. | Use high-purity, HPLC-grade solvents and reagents. Prepare fresh solutions for each experiment. |
| Interaction with container materials. | Use inert sample vials and containers (e.g., silanized glass or polypropylene) to minimize adsorption or reaction with the container surface. |
Quantitative Data Summary
The following table summarizes the degradation products of remdesivir identified in a comprehensive forced degradation study. These serve as a predictive reference for the potential degradation products of this compound.
| Degradation Product (DP) | Formation Condition(s) | Molecular Formula | [M+H]⁺ (m/z) |
| DP1 | Acid Hydrolysis | C₁₂H₁₅N₅O₇P | 372.0704 |
| DP2 | Acid Hydrolysis | C₁₂H₁₃N₅O₆P | 354.0598 |
| DP3 | Acid Hydrolysis | C₁₂H₁₁N₅O₅P | 336.0492 |
| DP4 | Acid Hydrolysis | C₁₂H₁₄N₅O₄ | 292.1040 |
| DP5 | Acid, Base, Neutral Hydrolysis | C₁₂H₁₃N₅O₅ | 308.0938 |
| DP6 | Base Hydrolysis | C₁₈H₂₈N₆O₇P | 487.1752 |
| DP7 | Base Hydrolysis | C₁₈H₂₆N₆O₆P | 469.1646 |
| DP8 | Base Hydrolysis | C₁₅H₂₃N₅O₅ | 354.1721 |
| DP9 | Oxidation | C₂₇H₃₅N₆O₉P | 619.2276 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter, heating block, photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at room temperature for 2 hours.
-
Neutral Hydrolysis: Dissolve this compound in HPLC-grade water. Incubate at 60°C for 48 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Keep in the dark at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 105°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Method for the Detection of this compound and its Degradation Products
Objective: To develop a sensitive and specific LC-MS/MS method for the separation, detection, and identification of this compound and its degradation products.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate polar and non-polar compounds (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Acquisition: Full scan mode (m/z 100-1000) for initial screening and targeted MS/MS (product ion scan) for structural elucidation of detected degradation products.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for this compound degradation analysis.
Overcoming low MMT5-14 efficacy in specific cell lines
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues with MMT5-14, a potent remdesivir analogue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphoramidite prodrug of a nucleoside analog, similar to remdesivir. Its antiviral activity relies on its intracellular conversion to an active triphosphate form (NTP). This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination and cessation of viral RNA synthesis.[1][2][3][4]
Q2: In which cell lines can I evaluate the antiviral activity of this compound?
A2: The antiviral activity of this compound against SARS-CoV-2 can be evaluated in various cell lines susceptible to the virus. Commonly used cell lines include Vero E6 (monkey kidney), Calu-3 (human lung adenocarcinoma), Caco-2 (human colorectal adenocarcinoma), and Huh-7 (human hepatoma).[5][6] The choice of cell line can significantly impact the observed efficacy.
Q3: Why am I observing low antiviral efficacy of this compound in my cell line?
A3: Low efficacy of this compound can be attributed to several factors, primarily related to the metabolic activation of the prodrug. The conversion of this compound to its active triphosphate form is dependent on host cell enzymes.[1][7] Differential expression of these enzymes in various cell lines can lead to variability in antiviral activity. For instance, Vero E6 cells have a lower capacity to metabolize remdesivir compared to Calu-3 cells, which may result in a higher EC50 value.[6] Other factors include the quality of the virus stock, cell health, and adherence to the experimental protocol.
Q4: How can I troubleshoot inconsistent results in my antiviral assays?
A4: Inconsistent results can arise from multiple sources. It is crucial to standardize your protocol, including cell seeding density, virus multiplicity of infection (MOI), and drug incubation times. Ensure the health and confluency of your cell monolayer, as unhealthy or overly confluent cells can affect viral replication and plaque formation. Additionally, verify the quality and titer of your viral stock and ensure that all reagents, including this compound, are properly stored and handled to prevent degradation.[8][9]
Q5: Can resistance to this compound develop?
A5: As a nucleoside analog targeting the viral RdRp, there is a potential for the development of resistance through mutations in the viral polymerase gene. Serial passage of coronaviruses in the presence of remdesivir has been shown to select for resistance mutations.[10] Monitoring for the emergence of such mutations is important during in vitro evolution studies.
Data Presentation
Table 1: Antiviral Activity (EC50) of Remdesivir in Various Cell Lines
| Cell Line | Virus | EC50 (µM) | Reference |
| Vero E6 | SARS-CoV-2 | 0.77 | |
| Vero E6 | SARS-CoV-2 | 1.65 | [6] |
| Vero E6 | SARS-CoV-2 | 23.15 | [11] |
| Calu-3 | MERS-CoV | 0.09 | [11] |
| HAE | SARS-CoV | 0.07 | [11] |
| Caco-2 | SARS-CoV-2 | Not specified | |
| Huh-7 | SARS-CoV-2 | Not specified |
Note: EC50 values for remdesivir are provided as a proxy for this compound. This compound has been reported to have 2- to 7-fold higher antiviral activity than remdesivir against four variants of SARS-CoV-2.[12]
Table 2: Cytotoxicity (CC50) of Remdesivir in a Common Cell Line
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | > 100 |
Experimental Protocols
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and add the this compound dilutions to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay the cells with a semi-solid medium to restrict virus spread.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Fix the cells with the fixing solution.
-
Stain the cells with crystal violet and count the number of plaques.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control to determine the EC50 value.
Protocol 2: TCID50 Assay
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.
Materials:
-
Susceptible cells (e.g., Vero E6)
-
96-well plates
-
Virus stock
-
Cell culture medium
Procedure:
-
Seed the 96-well plates with cells and incubate until they form a confluent monolayer.
-
Prepare ten-fold serial dilutions of the virus stock in cell culture medium.
-
Infect the cell monolayers with each virus dilution, using multiple replicate wells for each dilution. Include uninfected cell controls.
-
Incubate the plates for 3-5 days.
-
Observe the plates for the presence of CPE in each well.
-
Calculate the TCID50 value using the Reed-Muench or Spearman-Karber method.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Potential pathway for this compound resistance development.
References
- 1. Key Metabolic Enzymes Involved in Remdesivir Activation in Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
MMT5-14 Technical Support Center: Off-Target Effects in Cellular Assays
Disclaimer: As of November 2025, specific off-target profiling data for MMT5-14 is not extensively available in peer-reviewed literature. This compound is an analog of remdesivir, and therefore, this guide leverages the existing safety and off-target data for remdesivir as a primary reference. Researchers should interpret this information with the understanding that the off-target profile of this compound may differ.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Direct off-target profiling of this compound has not been widely published. However, as a close analog of remdesivir, it is anticipated to have a similar, favorable off-target profile. In vitro studies on remdesivir have demonstrated a low potential for off-target toxicity.[1][2] Its active triphosphate form shows high selectivity for the viral RNA-dependent RNA polymerase (RdRp) over human DNA and RNA polymerases, including mitochondrial RNA polymerase.[1][2]
Q2: Is this compound expected to be a kinase inhibitor?
Q3: What is the general cytotoxicity of this compound in cell lines?
A3: While specific cytotoxicity data for this compound is limited, the parent compound, remdesivir, has been evaluated in various human cell lines. The 50% cytotoxic concentration (CC50) values for remdesivir typically range from 1.7 µM to >20 µM in continuous exposure assays lasting 5 to 14 days.[1][2] The MT-4 cell line was found to be one of the more sensitive lines to remdesivir.[2]
Q4: Does this compound have any known mitochondrial toxicity?
A4: Based on studies with remdesivir, this compound is expected to have a low potential for mitochondrial toxicity. Remdesivir has been evaluated for its effects on mitochondrial DNA content, protein synthesis, cellular respiration, and the induction of reactive oxygen species, with minimal effects observed at therapeutic concentrations.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the investigation of this compound off-target effects.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in cell viability assays (e.g., Resazurin) | - Contamination of reagents or cells.- Incorrect wavelength settings.- Intrinsic fluorescence of the compound. | - Use fresh, sterile reagents and test cells for mycoplasma contamination.- Verify excitation and emission wavelengths are appropriate for the assay (e.g., ~560 nm Ex / ~590 nm Em for resorufin).[4]- Run a compound-only control (no cells) to assess background fluorescence. |
| Inconsistent IC50 values for cytotoxicity | - Variation in cell seeding density.- Fluctuation in incubation time.- Cell line instability or high passage number. | - Ensure a uniform and optimized cell seeding density across all wells.- Maintain consistent incubation times for all experiments.- Use cells with a low passage number and regularly check their health and morphology. |
| Observed cytotoxicity at low concentrations | - The specific cell line is highly sensitive to nucleoside analogs.- Off-target effects are more pronounced in the chosen cell model. | - Test a panel of different cell lines to assess cell line-specific toxicity.- Consider performing mechanistic studies to identify the off-target, such as a kinome scan or proteomic profiling. |
| Unexpected changes in cellular respiration in Seahorse assays | - Incorrect concentration of mitochondrial inhibitors (e.g., oligomycin, FCCP).- Sub-optimal cell seeding density.- Off-target mitochondrial effects of this compound. | - Optimize the concentrations of all inhibitors for the specific cell line being used.- Determine the optimal cell seeding density to achieve a robust oxygen consumption rate (OCR) signal.- If mitochondrial effects are suspected, perform follow-up experiments to investigate specific mitochondrial complexes. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of remdesivir, which can be used as a reference for this compound.
Table 1: Cytotoxicity of Remdesivir in Various Human Cell Lines
| Cell Line | Cell Type | Exposure Time (days) | CC50 (µM) |
| MT-4 | Human T-cell leukemia | 5 | 1.7 |
| HepG2 | Human liver carcinoma | 14 | >20 |
| Primary Human Hepatocytes | Primary cells | 5 | >20 |
| hNPC | Human neural progenitor cells | 5 | 7.9 |
| iPSC-derived Cardiomyocytes | Stem cell-derived | 5 | 5.5 |
Data extracted from Xu et al., 2021.[1][2]
Experimental Protocols
Cell Viability Assay using Resazurin
This protocol is adapted from standard methods for assessing cell viability.[4][5][6]
Materials:
-
96-well, clear-bottom, black-walled plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add resazurin solution to each well to a final concentration of 10% of the well volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
This protocol provides a general workflow for the Agilent Seahorse XF Mito Tox Assay.[7][8][9]
Materials:
-
Seahorse XF96 or XFe96 cell culture microplates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator for at least one hour.
-
Replace the culture medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with the appropriate substrates.
-
Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Prepare the inhibitor solutions (oligomycin, FCCP, rotenone/antimycin A) and this compound in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal oxygen consumption rate (OCR) before sequentially injecting this compound (or vehicle), oligomycin, FCCP, and finally rotenone/antimycin A.
-
Analyze the data to determine the effects of this compound on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Intracellular activation pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targets and validation of remdesivir for the treatment of COVID-19-associated pulmonary fibrosis: A network-based pharmacology and bioinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labbox.es [labbox.es]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Technical Support Center: MMT5-14 Resistance in SARS-CoV-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for MMT5-14 resistance in SARS-CoV-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphoramidate prodrug and an analogue of remdesivir.[1][2] Its mechanism of action targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4][5] Once inside the cell, this compound is metabolized into its active triphosphate form. This active metabolite then competes with natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp.[5] Incorporation of the this compound active metabolite leads to delayed chain termination, thereby inhibiting viral RNA synthesis.[3][5]
Q2: How is resistance to this compound likely to emerge?
A2: Resistance to this compound, similar to other nucleoside analogues like remdesivir, is expected to arise from mutations in the viral gene encoding the RNA-dependent RNA polymerase (RdRp), which is located in the nsp12 protein.[6][7] These mutations can reduce the efficiency of the RdRp in incorporating the this compound active metabolite compared to the natural ATP. Another potential mechanism of resistance involves mutations in the proofreading exoribonuclease (ExoN), located in the nsp14 protein, which can enhance the removal of the incorporated drug from the viral RNA, thereby mitigating its inhibitory effect.[6]
Q3: What are the key mutations potentially associated with this compound resistance?
A3: While specific mutations conferring resistance to this compound are still under investigation, we can extrapolate from data on remdesivir resistance. Key mutations are likely to be found in the nsp12 (RdRp) and nsp14 (ExoN) proteins. Mutations in nsp12, such as V166A/L, S759A, V792I, E796D, and C799F, which are located near the enzyme's active site, have been shown to confer varying levels of resistance to remdesivir.[7] Compensatory mutations in other parts of the viral genome may also arise to improve the fitness of resistant viruses.
Q4: How can I test for this compound resistance in my viral isolates?
A4: Testing for antiviral resistance involves two main approaches: genotypic and phenotypic testing.[8][9][10]
-
Genotypic Testing: This method involves sequencing the viral genes encoding the drug targets, primarily nsp12 (RdRp) and nsp14 (ExoN), to identify known or novel resistance-associated mutations.[8] Whole Genome Sequencing (WGS) is a common method for this.[8]
-
Phenotypic Testing: These assays directly measure the susceptibility of the virus to the drug.[10] This is typically done by calculating the half-maximal effective concentration (EC50) of this compound required to inhibit viral replication in cell culture.[11][12] An increase in the EC50 value compared to a wild-type reference strain indicates resistance.
A combination of both genotypic and phenotypic testing provides the most comprehensive assessment of resistance.[10][13]
Troubleshooting Guides
Issue 1: I am observing a decrease in the efficacy (increase in EC50) of this compound in my cell-based assays.
This could indicate the emergence of a resistant viral population. The following troubleshooting workflow can help you investigate this issue.
Caption: Troubleshooting workflow for investigating decreased this compound efficacy.
Issue 2: My sequencing results show novel mutations in the nsp12 or nsp14 genes. How do I determine if they confer resistance?
The presence of a novel mutation does not automatically confirm resistance. Its impact on drug susceptibility must be functionally validated.
-
Reverse Genetics: Introduce the identified mutation(s) into a wild-type SARS-CoV-2 infectious clone.
-
Rescue Recombinant Virus: Generate recombinant viruses carrying the mutation(s).
-
Phenotypic Assay: Perform a phenotypic susceptibility assay (e.g., plaque reduction or yield reduction assay) to compare the EC50 of the mutant virus to the wild-type virus. A significant increase in the EC50 for the mutant virus confirms that the mutation confers resistance to this compound.
-
Fitness Assessment: It is also advisable to assess the replicative fitness of the mutant virus in the absence of the drug, as resistance mutations can sometimes impair viral replication.
Quantitative Data Summary
The following table presents hypothetical data on the susceptibility of wild-type and mutant SARS-CoV-2 strains to this compound.
| Viral Strain | Relevant Mutation(s) | This compound EC50 (µM) | Fold Change in EC50 |
| SARS-CoV-2 WT | None | 0.4 | 1.0 |
| Mutant A | nsp12: V792I | 1.6 | 4.0 |
| Mutant B | nsp12: E796D | 2.2 | 5.5 |
| Mutant C | nsp12: S759A | 4.6 | 11.5 |
| Mutant D | nsp14: A255S | 0.9 | 2.3 |
Experimental Protocols
1. Protocol: Phenotypic Susceptibility Testing (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
Caption: Experimental workflow for a plaque reduction neutralization assay.
2. Protocol: Genotypic Resistance Testing (Sanger Sequencing of nsp12)
This protocol is for amplifying and sequencing the RdRp region of SARS-CoV-2 to identify mutations.
-
RNA Extraction: Extract viral RNA from patient samples or cell culture supernatant using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme and primers specific to the SARS-CoV-2 genome.
-
PCR Amplification: Amplify the nsp12 gene region using specific forward and reverse primers. Use a high-fidelity polymerase to minimize PCR errors.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same amplification primers.
-
Sequence Analysis: Assemble the forward and reverse sequencing reads. Align the consensus sequence to a wild-type SARS-CoV-2 reference sequence (e.g., Wuhan-Hu-1) to identify nucleotide and amino acid changes.
Signaling Pathway Diagram
Mechanism of this compound Action and Resistance
Caption: this compound inhibits wild-type RdRp, while mutant RdRp preferentially incorporates ATP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Molecular basis of SARS-CoV-2 proofreading enzyme-mediated resistance to remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ecdc.europa.eu [ecdc.europa.eu]
- 9. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving MMT5-14 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of MMT5-14, a remdesivir analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioavailability challenges?
This compound is a phosphoramidate prodrug and an analogue of remdesivir, demonstrating potent antiviral activity against SARS-CoV-2 variants.[1][2] As a prodrug, its primary goal is to enhance the delivery of the active nucleoside triphosphate metabolite to target tissues, such as the lungs.[2] However, like many prodrugs, its in vivo bioavailability can be influenced by several factors including:
-
Aqueous Solubility: The inherent solubility of the prodrug itself can limit its dissolution and subsequent absorption.
-
Permeability: The ability of this compound to permeate biological membranes is crucial for reaching systemic circulation.
-
Premature Metabolism: The stability of the prodrug in the gastrointestinal tract and bloodstream is critical; premature hydrolysis can reduce the amount of intact prodrug reaching the target site.[2]
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can lower bioavailability.[3]
Q2: What are the general strategies to improve the bioavailability of a compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble or permeable drugs.[3][4][5][6][7][8][9][10][11] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[3][6]
-
Amorphous Formulations: Creating amorphous solid dispersions can enhance solubility by preventing the drug from crystallizing.[5]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3][6]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that increase the aqueous solubility of the drug.[5][6]
Q3: How does this compound's mechanism of action relate to its bioavailability requirements?
This compound, similar to remdesivir, is a nucleoside analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp).[12][13] The prodrug itself is inactive and must be metabolized within the host cell to its active triphosphate form.[13][14] Therefore, optimal bioavailability for this compound means ensuring that a sufficient concentration of the intact prodrug reaches the target cells to be converted into the active metabolite.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor aqueous solubility leading to inconsistent dissolution and absorption. | Consider formulation strategies to improve solubility, such as creating a solid dispersion or using a lipid-based formulation like SEDDS. |
| Low plasma exposure (low AUC) of the parent compound. | Poor permeability across the intestinal membrane or significant first-pass metabolism. | Evaluate the use of permeation enhancers or investigate alternative routes of administration if oral delivery is not feasible. |
| High levels of inactive metabolites in plasma and low levels of the parent compound. | Premature hydrolysis of the prodrug in the gastrointestinal tract or systemic circulation. | Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach. Explore co-administration with enzyme inhibitors if a specific metabolic pathway is identified. |
| Sub-therapeutic levels of the active triphosphate metabolite in target tissues (e.g., lungs). | Insufficient delivery of the prodrug to the target tissue. | Investigate targeted delivery systems, such as nanoparticles or liposomes, to enhance accumulation in the desired tissue.[4][5] |
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion
Objective: To improve the dissolution rate and bioavailability of this compound by creating an amorphous solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Dissolve this compound and PVP K30 (in a 1:4 ratio by weight) in a minimal amount of methanol.
-
Ensure complete dissolution of both components with gentle stirring.
-
Remove the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid film under vacuum for 24 hours to remove any residual solvent.
-
Gently scrape the dried film and grind it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the crystalline drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To enhance the solubility and oral absorption of this compound using a lipid-based formulation.
Materials:
-
This compound
-
Labrafac PG (oil)
-
Cremophor EL (surfactant)
-
Transcutol HP (co-surfactant)
-
Vortex mixer
Methodology:
-
Prepare the SEDDS vehicle by mixing Labrafac PG, Cremophor EL, and Transcutol HP in a 40:40:20 ratio (by weight).
-
Heat the mixture to 40°C to ensure homogeneity.
-
Add the required amount of this compound to the vehicle and vortex until the drug is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the this compound loaded SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation.
-
Visually inspect for the formation of a clear or bluish-white emulsion.
-
Characterize the droplet size of the resulting emulsion using a particle size analyzer.
-
Conduct in vivo pharmacokinetic studies in an appropriate animal model to compare the bioavailability of the SEDDS formulation with a simple suspension of this compound.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Micronization | Increases surface area for dissolution.[6] | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Maintains the drug in a high-energy amorphous state.[5] | Significant improvement in dissolution rate and solubility.[8] | Potential for recrystallization during storage, affecting stability. |
| SEDDS | Pre-dissolves the drug in a lipid vehicle, forming a microemulsion in the GI tract.[5] | Enhances solubility and can facilitate lymphatic uptake, bypassing first-pass metabolism.[3] | Requires careful selection of excipients to ensure stability and avoid GI irritation. |
| Cyclodextrin Complexation | Forms an inclusion complex with the drug, increasing its aqueous solubility.[5][6] | Can significantly improve solubility and dissolution. | The amount of drug that can be complexed is limited. |
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.
Caption: Simplified mechanism of action for this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 12. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID-19, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
MMT5-14 interference with assay reagents
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing MMT5-14 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning interference with assay reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a high background signal in our fluorescence-based assay when using this compound. What could be the cause?
A1: An elevated background signal in fluorescence-based assays can stem from several factors. This compound, as a complex nucleoside analogue, may possess intrinsic fluorescent properties.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent substrate or enzyme to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Optimize Wavelengths: If this compound is fluorescent, try to adjust the excitation and emission wavelengths of your assay to minimize its contribution to the signal.
-
Use a Pre-read Step: Before adding the assay reagents, perform a pre-read of the plate with this compound to quantify its background fluorescence. This value can then be subtracted from the final signal.
-
Assay Buffer Composition: Certain buffer components can interact with compounds and enhance their fluorescent properties. Consider evaluating different buffer systems.
Q2: Our luciferase reporter assay shows a significant decrease in signal in the presence of this compound, suggesting potent inhibition. How can we confirm this is a true positive result?
A2: A decrease in the luciferase signal may not always be due to the direct inhibition of the viral target. It is crucial to rule out compound interference with the luciferase enzyme itself or cytotoxicity.
Troubleshooting Steps:
-
Luciferase Inhibition Assay (Counter-Screen): Perform a counter-screen to test the effect of this compound directly on the luciferase enzyme. This can be done by using a purified luciferase enzyme and its substrate in the presence of this compound.
-
Cytotoxicity Assay: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine if the observed decrease in signal is due to this compound-induced cell death. This should be run in parallel with your primary antiviral assay.[1]
-
Orthogonal Assays: Validate your findings using an alternative assay format that does not rely on luciferase, such as a fluorescence-based assay or a viral yield reduction assay.
Q3: We are seeing inconsistent results and high variability between replicates in our high-throughput screen (HTS) with this compound. What are the possible reasons?
A3: High variability in HTS can be caused by several factors, including compound precipitation, issues with automated liquid handlers, or edge effects in the assay plates.
Troubleshooting Steps:
-
Solubility Assessment: this compound is a prodrug and its solubility might be limited in aqueous assay buffers. Visually inspect the assay plates for any signs of compound precipitation. It may be necessary to adjust the final DMSO concentration or use a different solvent.
-
Pipetting Accuracy: Ensure that the liquid handlers are properly calibrated to dispense small volumes accurately and consistently.[2]
-
Plate Uniformity: To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with buffer or media.
-
Master Mixes: Prepare master mixes of reagents to be dispensed to minimize well-to-well variation.[2]
Data Presentation
Table 1: Troubleshooting Common Assay Interferences with this compound
| Observed Issue | Potential Cause | Recommended Action |
| High background in fluorescence assay | Intrinsic fluorescence of this compound | Measure compound fluorescence, adjust wavelengths, use pre-read. |
| Decreased signal in luciferase assay | Direct luciferase inhibition or cytotoxicity | Perform luciferase counter-screen and cytotoxicity assay. |
| High variability between replicates | Compound precipitation, pipetting errors | Check solubility, calibrate liquid handlers, use master mixes. |
| False positives in HTS | Compound-dependent assay interference | Employ orthogonal assays and counter-screens for hit validation.[3] |
Experimental Protocols
Protocol 1: SARS-CoV-2 Antiviral Luciferase Reporter Assay
This protocol is adapted from luciferase-based assays used for screening antiviral compounds against SARS-CoV-2.[4][5]
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in infection media. The final DMSO concentration should not exceed 0.5%.
-
Infection: Add the this compound dilutions to the cells. Subsequently, infect the cells with a SARS-CoV-2 reporter virus expressing luciferase at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control (DMSO) and calculate the EC50 value for this compound.
Protocol 2: Fluorescence-Based RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol outlines a general procedure for a fluorescence-based assay to screen for inhibitors of SARS-CoV-2 RdRp.[6][7]
-
Reaction Mix Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a self-priming RNA template.
-
Compound Addition: Add varying concentrations of this compound to the wells of a 96-well black plate.
-
Enzyme Addition: Add the purified SARS-CoV-2 RdRp enzyme complex (nsp12/nsp7/nsp8) to the wells.
-
Initiation of Reaction: Start the reaction by adding a mixture of NTPs.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add a dsRNA-specific fluorescent dye (e.g., a dye from a QuantiFluor dsRNA system).
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 504 nm excitation and 531 nm emission).
-
Data Analysis: Calculate the percent inhibition of RdRp activity for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a prodrug antiviral agent.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nanoluciferase SARS-CoV-2 for rapid neutralization testing and screening of anti-infective drugs for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. profoldin.com [profoldin.com]
- 7. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]
Best practices for storing and handling MMT5-14
This guide provides best practices for storing, handling, and troubleshooting experiments involving MMT5-14. Due to the lack of publicly available data for a compound specifically named "this compound," this document serves as a comprehensive template based on standard laboratory practices for novel research compounds. Researchers should adapt these guidelines based on their experimentally determined data for this compound.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
A: For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For short-term storage of solutions, aliquoting into single-use volumes and storing at -80°C is advised to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A: The choice of solvent will depend on the experimental application. For in vitro studies, sterile, cell-culture grade dimethyl sulfoxide (DMSO) is a common choice for creating a stock solution. For in vivo applications, a biocompatible solvent system such as a mixture of saline, ethanol, and a solubilizing agent like Tween® 80 may be necessary. Always perform a solubility test with a small amount of the compound first.
Q3: How can I assess the stability of my this compound solution?
A: The stability of this compound in solution can be evaluated by various analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These techniques can detect degradation products over time under different storage conditions (e.g., temperature, light exposure).
Troubleshooting Guide
Issue 1: I am observing low or no activity of this compound in my cell-based assay.
-
Question: Could my this compound have degraded?
-
Answer: Degradation is a common cause of reduced activity. Verify the storage conditions and the age of your stock solution. If possible, test the compound's integrity using HPLC. Prepare a fresh stock solution from lyophilized powder to compare results.
-
-
Question: Is this compound soluble in my assay medium?
-
Answer: Poor solubility can lead to precipitation and a lower effective concentration. Visually inspect your final dilution under a microscope for any signs of precipitation. Consider lowering the final concentration or testing alternative solvent systems.
-
-
Question: Are there interactions with my assay components?
-
Answer: Components in your cell culture medium, such as serum proteins, can potentially bind to and sequester this compound, reducing its bioavailability. Consider performing the assay in a serum-free medium for a short duration, if your cells can tolerate it.
-
Issue 2: My in vivo experiment with this compound is showing inconsistent results.
-
Question: How can I ensure consistent dosing?
-
Answer: The formulation of the dosing vehicle is critical. Ensure this compound is fully solubilized or forms a homogenous suspension before each administration. Use a consistent administration route and volume.
-
-
Question: Could the pharmacokinetics of this compound be an issue?
-
Answer: A short half-life or rapid metabolism can lead to variable exposure. A pilot pharmacokinetic study to determine the concentration-time profile of this compound in your animal model is highly recommended to optimize the dosing regimen.
-
Quantitative Data Summary
The following table is a template for summarizing the stability data for this compound. Researchers should populate this with their own experimental findings.
| Storage Condition | Solvent | Time Point | Purity (%) by HPLC | Notes |
| -80°C | DMSO | 1 Month | ||
| -20°C | DMSO | 1 Month | ||
| 4°C | DMSO | 1 Week | ||
| Room Temperature (25°C) | DMSO | 24 Hours | ||
| -80°C | Saline | 1 Month | e.g., with 5% Tween® 80 | |
| 4°C | Saline | 24 Hours | e.g., with 5% Tween® 80 |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile DMSO
-
Sterile, light-blocking microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in light-blocking tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Validation & Comparative
MMT5-14: A Potent Remdesivir Analogue Demonstrates Superior Antiviral Activity in Primary Human Cells
For Immediate Release
A comprehensive analysis of the antiviral agent MMT5-14, a novel prodrug analogue of remdesivir, reveals significantly enhanced efficacy against SARS-CoV-2 variants in preclinical studies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, particularly within primary human cell models, benchmarked against remdesivir and other notable antiviral compounds.
This compound has been engineered to overcome limitations of remdesivir, exhibiting improved stability, enhanced cellular uptake, and more efficient conversion to its active triphosphate form.[1] These molecular advantages translate to superior antiviral potency in laboratory testing.
Comparative Antiviral Efficacy in Lung Epithelial Cells
Initial studies highlight the promising profile of this compound. Compared to its parent compound, remdesivir, this compound demonstrates a 2- to 7-fold increase in antiviral activity against four different variants of SARS-CoV-2.[1] Furthermore, in lung epithelial cells, this compound shows a remarkable 4- to 25-fold increase in intracellular uptake and activation.[1]
| Compound | Virus Variant | EC50 (µM) in Lung Epithelial Cells | Reference |
| This compound | SARS-CoV-2 (Original) | 0.4 | [2] |
| Alpha | 2.5 | [2] | |
| Beta | 15.9 | [2] | |
| Gamma | 1.7 | [2] | |
| Delta | 5.6 | [2] | |
| Remdesivir | SARS-CoV-2 | Data not directly comparable in the same study | |
| Favipiravir | SARS-CoV-2 | Data not directly comparable in the same study | |
| Lopinavir/Ritonavir | SARS-CoV-2 | Data not directly comparable in the same study |
Note: Direct head-to-head comparative data for this compound, favipiravir, and lopinavir/ritonavir in the same primary human cell line under identical experimental conditions is not currently available in the public domain. The EC50 values for this compound are derived from studies on lung epithelial cells. Clinical trials on favipiravir and lopinavir/ritonavir have shown varied results and direct in vitro comparisons with this compound in primary human airway cells are needed for a definitive assessment.[3][4]
Mechanism of Action: Targeting Viral Replication at its Core
This compound, as a ProTide prodrug, is designed for efficient delivery into cells. Once inside, it undergoes a multi-step enzymatic conversion to its active triphosphate form. This active metabolite mimics a natural building block of RNA, which is then incorporated into the growing viral RNA chain by the virus's own RNA-dependent RNA polymerase (RdRp). This incorporation leads to premature termination of the viral RNA chain, effectively halting viral replication.
Experimental Protocols
Primary Human Airway Epithelial Cell Culture
Primary human bronchial epithelial cells are seeded on permeable supports and cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium that closely mimics the in vivo airway.[5][6]
Antiviral Activity Assay
-
Infection: Differentiated primary human airway epithelial cell cultures are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).[5][7]
-
Treatment: this compound and comparator antiviral agents are added to the basolateral medium of the cell cultures at varying concentrations.[8]
-
Incubation: The infected and treated cultures are incubated for a specified period (e.g., 72 hours).[7]
-
Quantification of Viral Load: Viral RNA is extracted from the apical washes of the cultures and quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR) to determine the viral copy number.[7][8]
-
EC50 Determination: The half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated from the dose-response curves.[8]
Conclusion
The available data strongly suggest that this compound is a highly promising antiviral candidate with superior performance compared to remdesivir in preclinical models. Its enhanced activity in lung epithelial cells makes it a compelling subject for further investigation in the development of more effective treatments for COVID-19 and potentially other viral respiratory infections. Direct comparative studies against a wider range of antivirals in primary human cell systems are warranted to fully elucidate its clinical potential.
References
- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effectiveness of Remdesivir, Lopinavir/Ritonavir, and Favipiravir for COVID-19 Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir, lopinavir-ritonavir, or combination therapy (FLARE): A randomised, double-blind, 2 × 2 factorial placebo-controlled trial of early antiviral therapy in COVID-19 | PLOS Medicine [journals.plos.org]
- 5. Characterization of the SARS-CoV-2 Host Response in Primary Human Airway Epithelial Cells from Aged Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS‐CoV‐2‐infected human airway epithelial cell cultures uniquely lack interferon and immediate early gene responses caused by other coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of MMT5-14 and Remdesivir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of MMT5-14, a novel remdesivir analogue, and its parent compound, remdesivir. The data presented is based on available preclinical studies and is intended to inform researchers and drug development professionals on the potential advantages of this compound.
Executive Summary
This compound, a structural analogue of remdesivir, demonstrates a significantly improved pharmacokinetic profile in preclinical hamster models. Notably, this compound exhibits substantially higher plasma and lung concentrations of the prodrug and its active nucleoside triphosphate (NTP) metabolite compared to remdesivir. This enhanced exposure in the target tissue suggests the potential for greater efficacy in treating respiratory viral infections.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and remdesivir observed in hamster models following a single intravenous (IV) dose of 10 mg/kg.
| Parameter | This compound | Remdesivir | Fold Increase (this compound vs. Remdesivir) |
| Plasma Prodrug Concentration | Data not available | Data not available | 200- to 300-fold[1] |
| Lung Prodrug Concentration | Data not available | Data not available | 200- to 300-fold[1] |
| Lung Active Metabolite (NTP) Concentration | Data not available | Data not available | 5-fold[1] |
Note: Specific Cmax and AUC values for this compound are not publicly available. The data is presented as a fold-increase compared to remdesivir as reported in the primary literature[1]. For remdesivir, representative pharmacokinetic data from a hamster study with a 10 mg/kg inhalation dose is provided below for context. It is important to note that the route of administration differs from the intravenous route used in the comparative this compound study.
Pharmacokinetic Parameters of Remdesivir and its Metabolite (GS-441524) in Hamsters (10 mg/kg, Inhalation)
| Analyte | Matrix | Cmax (ng/mL or ng/g) | Tmax (h) | AUC (ng·h/mL or ng·h/g) |
| Remdesivir | Plasma | 2726.74 | 0.25 | ~1300 |
| GS-441524 | Plasma | ~300 | ~1 | ~2000 |
| Remdesivir | Lung | 75.41 | 0.5 | 260.30 |
| GS-441524 | Lung | 11.68 | 0.5 | 128.61 |
Experimental Protocols
The following methodologies are based on published preclinical studies of remdesivir and the comparative study of this compound.
Animal Model
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[2].
Drug Administration
-
This compound and Remdesivir (Comparative Study): Administered as a single intravenous (IV) injection at a dose of 10 mg/kg.
-
Remdesivir (Inhalation Study): Administered as a single 10 mg/kg dose of a dry powder formulation via insufflation[2].
Sample Collection
-
Blood: Collected via cardiac puncture at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C until analysis[2].
-
Lung Tissue: Lungs were perfused with PBS, excised, weighed, and flash-frozen in liquid nitrogen. Samples were stored at -80°C until analysis[2].
Bioanalytical Method
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of remdesivir, its metabolites, and likely this compound in biological matrices[2].
-
Sample Preparation (Plasma): Protein precipitation is a common method. An equal volume of cold methanol containing an internal standard is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for LC-MS/MS analysis[2].
-
Sample Preparation (Lung Tissue): Lung tissue is homogenized in a suitable buffer. Proteins are then precipitated with a solvent like methanol containing an internal standard. The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS[2].
-
Quantification of Active Triphosphate Metabolite (NTP): The quantification of the intracellular active triphosphate metabolite requires specialized cell lysis and extraction procedures followed by a sensitive LC-MS/MS method.
Mandatory Visualization
Signaling Pathway: Metabolic Activation of Remdesivir and this compound
Caption: Metabolic activation of remdesivir and this compound to the active triphosphate form.
Experimental Workflow: Pharmacokinetic Study in Hamsters
Caption: Workflow for the preclinical pharmacokinetic evaluation in hamsters.
References
Comparative Efficacy of MMT5-14 and Other COVID-19 Antivirals: A Guide for Researchers
This guide provides a comparative analysis of the in vivo efficacy of the investigational antiviral MMT5-14 against established COVID-19 therapeutics, including Paxlovid (nirmatrelvir/ritonavir), Remdesivir, and Molnupiravir. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.
Overview of Antiviral Agents
This compound is a novel prodrug of a remdesivir analogue, designed to enhance lung tissue penetration and antiviral activity against SARS-CoV-2.[1] As a nucleotide analogue, its mechanism of action is presumed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.
Paxlovid is an oral antiviral that combines nirmatrelvir, a SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor, with ritonavir, which serves to boost the concentration of nirmatrelvir in the body.[2] By blocking Mpro, Paxlovid prevents the cleavage of viral polyproteins, a crucial step in the viral life cycle.
Remdesivir is an intravenously administered nucleotide analogue that also targets the viral RdRp.[3][4] It functions as a chain terminator, prematurely halting the synthesis of viral RNA.[3]
Molnupiravir is an oral ribonucleoside prodrug that is metabolized into its active form, which is then incorporated into the viral RNA by the RdRp.[5][6] This incorporation leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.
In Vivo Efficacy Comparison
Direct comparative in vivo studies between this compound and other antivirals in the same animal model are limited. This compound has shown promising results in preclinical studies, while Paxlovid, Remdesivir, and Molnupiravir have undergone extensive clinical trials in humans.
This compound, in a hamster model, demonstrated superior lung exposure and accumulation of the active triphosphate metabolite compared to remdesivir, suggesting the potential for enhanced efficacy in targeting the primary site of infection.[1] Clinical data for Paxlovid has shown a significant reduction in hospitalization or death in high-risk patients with mild-to-moderate COVID-19.[7] Remdesivir has been shown to shorten the time to recovery in hospitalized patients.[8] Molnupiravir has also been reported to reduce the risk of hospitalization or death in certain patient populations.[9]
The following tables summarize the available quantitative data for each antiviral.
Table 1: In Vivo Efficacy Data
| Antiviral | Animal Model | Key Findings | Reference |
| This compound | Syrian Hamster | 200- to 300-fold higher prodrug concentration in plasma and lungs compared to remdesivir. 5-fold higher accumulation of the active metabolite (NTP) in the lungs. | [1] |
| Paxlovid (Nirmatrelvir/r) | Human (Clinical Trials) | Reduced risk of hospitalization or death by 87.8% in unvaccinated, non-hospitalized high-risk individuals during the Delta variant wave.[7] A meta-analysis showed an 88% reduction in mortality and a 68% reduction in hospitalization.[10] | [7][10] |
| Remdesivir | Human (Clinical Trials) | Shortened median time to recovery in hospitalized patients (10 days vs. 15 days for placebo).[8] | [8] |
| Molnupiravir | Human (Clinical Trials) | Reduced the risk of hospitalization or death by approximately 50% in at-risk, non-hospitalized adult patients with mild-to-moderate COVID-19.[9] | [9] |
Table 2: In Vitro Efficacy Data (EC50 values)
| Antiviral | Cell Line | SARS-CoV-2 Variant(s) | EC50 (µM) | Reference |
| This compound | Not specified | Alpha, Beta, Gamma, Delta | 2.5, 15.9, 1.7, 5.6 | [11] |
| Remdesivir | Vero E6 | Not specified | 0.77 | [3] |
| Molnupiravir (as NHC) | Vero | Not specified | 0.3 | [6] |
| Nirmatrelvir (component of Paxlovid) | Not specified | Not specified | Not directly comparable due to different assay systems and being a protease inhibitor. |
Experimental Protocols
In Vivo Efficacy Study of this compound in Syrian Hamsters
-
Animal Model: Male Syrian hamsters, a well-established model for SARS-CoV-2 infection that recapitulates key features of human COVID-19.
-
Drug Administration: this compound and remdesivir were administered intravenously at a specified dose (e.g., 10 mg/kg).[11]
-
Sample Collection: Plasma and lung tissue samples were collected at various time points post-administration.
-
Analysis: The concentrations of the prodrug and its active triphosphate metabolite (NTP) were quantified using liquid chromatography-mass spectrometry (LC-MS).[1]
General Protocol for Human Clinical Trials (Paxlovid, Remdesivir, Molnupiravir)
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Patient Population: Inclusion criteria typically involve adults with laboratory-confirmed mild-to-moderate COVID-19 and at least one risk factor for progression to severe disease.[7][9]
-
Intervention: Patients are randomly assigned to receive the antiviral drug or a placebo for a specified duration (e.g., 5 days for Paxlovid and Molnupiravir).[9][12]
-
Primary Endpoints: The primary outcomes measured are typically the rate of hospitalization or death from any cause by a specific day (e.g., day 28 or 29).[9]
-
Data Analysis: Statistical analyses are performed to compare the outcomes between the treatment and placebo groups.
Visualizing Mechanisms and Workflows
SARS-CoV-2 Life Cycle and Antiviral Targets
Caption: Simplified SARS-CoV-2 life cycle and the targets of key antiviral drugs.
General Workflow for In Vivo Antiviral Efficacy Studies
Caption: A generalized workflow for preclinical in vivo evaluation of antiviral candidates.
References
- 1. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paxlovid Is Beneficial for High-Risk Acute COVID-19 Patients, Study Suggests | News | Yale Medicine [yalemedicine.org]
- 3. researchgate.net [researchgate.net]
- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety and efficacy of molnupiravir in SARS-CoV-2-infected patients: A real-life experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merck.com [merck.com]
- 10. Efficacy and safety of Paxlovid for COVID-19:a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. news-medical.net [news-medical.net]
Comparative Analysis of MMT5-14 and Remdesivir: A Focus on Antiviral Potency and Potential for Cross-Resistance
For Immediate Release
Ann Arbor, MI & Memphis, TN – In the ongoing effort to develop more effective antiviral therapies for COVID-19, a novel remdesivir analogue, MMT5-14, has demonstrated significantly enhanced antiviral activity against various SARS-CoV-2 variants in preclinical studies. This guide provides a comparative analysis of this compound and its parent compound, remdesivir, with a specific focus on their relative potency, pharmacokinetic profiles, and the potential for cross-resistance in the context of known remdesivir resistance mutations.
It is important to note that to date, no direct experimental studies have been published evaluating the efficacy of this compound against SARS-CoV-2 strains with confirmed remdesivir resistance. The following analysis is based on existing data for each compound and inferences drawn from their shared mechanism of action.
Quantitative Data Summary
The following tables summarize the key comparative data between this compound and remdesivir based on available preclinical research.
Table 1: In Vitro Antiviral Activity against SARS-CoV-2 Variants
| Virus Variant | This compound EC₅₀ (µM) | Remdesivir EC₅₀ (µM) | Fold Increase in Potency (this compound vs. Remdesivir) |
| SARS-CoV-2 (Original) | 0.4 | Not explicitly stated, but this compound is 2- to 7-fold more potent | 2-7x |
| Alpha (α) | 2.5 | Not explicitly stated | - |
| Beta (β) | 15.9 | Not explicitly stated | - |
| Gamma (γ) | 1.7 | Not explicitly stated | - |
| Delta (δ) | 5.6 | Not explicitly stated | - |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that inhibits 50% of viral activity. A lower EC₅₀ indicates higher potency. This compound demonstrates 2- to 7-fold higher antiviral activity in four variants of SARS-CoV-2 compared to remdesivir[1][2][3].
Table 2: Comparative Pharmacokinetic and Cellular Uptake Data
| Parameter | This compound | Remdesivir | Fold Improvement (this compound vs. Remdesivir) |
| Prodrug Concentration (Plasma & Lungs in hamsters) | Significantly Increased | Baseline | 200-300x |
| Active Metabolite (NTP) Accumulation (Lungs in hamsters) | Enhanced | Baseline | 5x |
| Intracellular Uptake & Activation (Lung epithelial cells) | Enhanced | Baseline | 4-25x |
NTP (Nucleoside Triphosphate) is the active form of the drug that inhibits the viral RNA polymerase. These data highlight the improved stability and delivery of this compound to the target tissue[1][2][3].
Mechanism of Action and Resistance
Both this compound and remdesivir are prodrugs that are metabolized within the host cell to their active triphosphate form. This active metabolite acts as a nucleotide analogue, specifically an adenosine analogue, which is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as Nsp12. The incorporation of the drug causes delayed chain termination, thereby inhibiting viral replication.
Resistance to remdesivir has been documented and is associated with specific amino acid substitutions in the Nsp12 (RdRp) and, in some cases, the Nsp14 proofreading exoribonuclease. These mutations can either reduce the efficiency of the active drug's incorporation into the viral RNA or enhance its removal after incorporation. Given that this compound is an analogue of remdesivir and shares the same active metabolite and viral target, it is highly probable that mutations conferring resistance to remdesivir would also confer resistance to this compound. However, the significantly higher intracellular concentrations of the active metabolite of this compound might require the virus to develop a higher level of resistance to overcome its antiviral effect.
Experimental Protocols
In Vitro Antiviral Activity Assay
The antiviral activity of this compound and remdesivir is typically evaluated using a cell-based assay with a specific SARS-CoV-2 variant. The general protocol is as follows:
-
Cell Culture: Vero E6 cells (or another susceptible cell line) are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Drug Dilution: The compounds (this compound and remdesivir) are serially diluted to a range of concentrations.
-
Viral Infection: The cell culture medium is removed, and the cells are infected with a known titer of the SARS-CoV-2 variant in the presence of the various drug concentrations.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for viral replication.
-
Quantification of Viral Activity: The extent of viral replication is quantified using one of several methods:
-
Cytopathic Effect (CPE) Assay: The cells are visually inspected for virus-induced damage, and the EC₅₀ is determined as the drug concentration that inhibits CPE by 50%.
-
Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted, and the EC₅₀ is the concentration that reduces the plaque number by 50%.
-
Reporter Virus Assay: A recombinant virus expressing a reporter gene (e.g., luciferase) is used, and the EC₅₀ is the concentration that reduces reporter signal by 50%.
-
-
Data Analysis: The dose-response data is plotted to calculate the EC₅₀ values for each compound.
Visualizations
Caption: Mechanism of action for this compound and Remdesivir.
Caption: General workflow for in vitro antiviral activity assay.
References
Benchmarking MMT5-14 Against FDA-Approved Antiviral Drugs for SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MMT5-14, a novel remdesivir analogue, against three FDA-approved antiviral drugs for the treatment of COVID-19: Remdesivir, Paxlovid (Nirmatrelvir), and Molnupiravir. The comparison is based on available in vitro experimental data, and this document outlines the methodologies used in these key experiments to support further research and development.
Comparative In Vitro Efficacy and Cytotoxicity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and the comparator drugs against various SARS-CoV-2 variants. The Selectivity Index (SI), calculated as CC50/EC50, is also provided where data is available, offering a measure of the drug's therapeutic window.
| Drug | Virus/Variant | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 | Vero E6 | 0.4[1] | >100 (estimated) | >250 |
| Alpha | Vero E6 | 2.5[1] | >100 (estimated) | >40 | |
| Beta | Vero E6 | 15.9[1] | >100 (estimated) | >6.3 | |
| Gamma | Vero E6 | 1.7[1] | >100 (estimated) | >58.8 | |
| Delta | Vero E6 | 5.6[1] | >100 (estimated) | >17.8 | |
| Remdesivir | SARS-CoV-2 (WA1) | A549-ACE2-TMPRSS2 | 0.01-0.12[2] | 1.7 to >20[3][4] | >170 to >2000 |
| Alpha | VeroE6-GFP | ~0.05 | >10 | >200 | |
| Beta | VeroE6-GFP | ~0.05 | >10 | >200 | |
| Gamma | VeroE6-GFP | ~0.04 | >10 | >250 | |
| Delta | VeroE6-GFP | ~0.06 | >10 | >167 | |
| Omicron | VeroE6-GFP | ~0.05 | >10 | >200 | |
| Nirmatrelvir | SARS-CoV-2 (WA1) | HeLa-ACE2 | ~0.04 | >100 | >2500 |
| (Active component of Paxlovid) | Delta | HeLa-ACE2 | ~0.03 | >100 | >3333 |
| Omicron | HeLa-ACE2 | ~0.04 | >100 | >2500 | |
| Molnupiravir | SARS-CoV-2 (Ancestral) | VeroE6-GFP | ~0.5 | >10 | >20 |
| (EIDD-1931) | Alpha | VeroE6-GFP | ~0.4 | >10 | >25 |
| Beta | VeroE6-GFP | ~0.5 | >10 | >20 | |
| Gamma | VeroE6-GFP | ~0.3 | >10 | >33 | |
| Delta | VeroE6-GFP | ~0.4 | >10 | >25 | |
| Omicron | VeroE6-GFP | ~0.7 | >10 | >14 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The CC50 for this compound is estimated based on data from similar remdesivir analogues.[5]
Experimental Protocols
In Vitro Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of antiviral compounds against SARS-CoV-2 and its variants.
a. Cell Culture and Virus Propagation:
-
Vero E6 or other susceptible cell lines (e.g., Calu-3, A549-ACE2) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
SARS-CoV-2 viral stocks are propagated in the selected cell line and viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
b. Antiviral Assay Procedure:
-
Seed cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds (this compound, Remdesivir, Nirmatrelvir, Molnupiravir) in culture medium.
-
Remove the growth medium from the cell plates and add the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
Assess the viral cytopathic effect (CPE) or quantify viral replication. This can be done through various methods:
-
Crystal Violet Staining: To visualize cell viability and CPE.
-
Plaque Reduction Assay: To count the number of viral plaques.
-
qRT-PCR: To quantify viral RNA levels in the supernatant.
-
Immunofluorescence Assay: To detect viral protein expression within the cells.
-
c. Data Analysis:
-
The percentage of inhibition of viral replication is calculated for each compound concentration compared to the virus control (no compound).
-
The EC50 value is determined by fitting the dose-response curve using a nonlinear regression model.
Cytotoxicity Assay (CC50 Determination)
This protocol describes a common method for assessing the cytotoxicity of the antiviral compounds to determine the 50% cytotoxic concentration (CC50).
a. Cell Preparation:
-
Seed the same cell line used for the antiviral assay in 96-well plates at the same density.
b. Assay Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using a colorimetric assay such as:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial metabolic activity.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, measures cellular viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.
-
c. Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control.
-
The CC50 value is determined by fitting the dose-response curve using a nonlinear regression model.
Mechanism of Action and Signaling Pathways
The antiviral drugs benchmarked in this guide employ distinct mechanisms to inhibit SARS-CoV-2 replication. The following diagrams, generated using the DOT language, illustrate these pathways.
This compound and Remdesivir: RNA-Dependent RNA Polymerase (RdRp) Inhibition
This compound is a prodrug of a remdesivir analogue, and like its parent compound, it targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral genome replication.[6] As prodrugs, they are metabolized within the host cell to their active triphosphate form. This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp, leading to premature termination of RNA synthesis.
Caption: this compound/Remdesivir prodrug activation and RdRp inhibition pathway.
Paxlovid (Nirmatrelvir): 3CL Protease (Mpro) Inhibition
Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for cleaving large viral polyproteins into functional non-structural proteins required for viral replication. By blocking 3CLpro, nirmatrelvir prevents the maturation of these viral proteins, thereby halting the replication process.
Caption: Nirmatrelvir's inhibition of the viral 3CL protease (Mpro).
Molnupiravir: Viral Mutagenesis
Molnupiravir is a prodrug that is metabolized to its active form, β-D-N4-hydroxycytidine (NHC) triphosphate. NHC is a ribonucleoside analog that can be incorporated into the nascent viral RNA strand by the RdRp. Once incorporated, NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine. This leads to errors during subsequent rounds of RNA replication, a process known as "error catastrophe" or lethal mutagenesis, ultimately resulting in non-viable viral progeny.
Caption: Molnupiravir's mechanism of inducing lethal mutagenesis in SARS-CoV-2.
Experimental Workflow for Antiviral Benchmarking
The following diagram illustrates a standardized workflow for the in vitro benchmarking of antiviral candidates like this compound against established drugs.
Caption: Standardized workflow for in vitro antiviral benchmarking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Optimization of the Prodrug Moiety of Remdesivir to Improve Lung Exposure/Selectivity and Enhance Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
MMT5-14 Demonstrates Superior Lung Tissue Accumulation Compared to Remdesivir
A new prodrug of remdesivir, MMT5-14, has shown significantly enhanced accumulation in lung tissue and greater antiviral efficacy against SARS-CoV-2 variants in preclinical studies, positioning it as a potentially more effective therapeutic for severe COVID-19. This superiority is attributed to a strategic modification of its ProTide moiety, which mitigates premature hydrolysis, a key limitation of remdesivir.
Researchers and drug development professionals will find that this compound's improved pharmacokinetic profile leads to a higher concentration of the active antiviral agent at the primary site of infection. In hamster models, this compound increased the prodrug concentration in the plasma and lungs by 200- to 300-fold compared to remdesivir.[1][2] More critically, it led to a 5-fold enhancement in the lung accumulation of the active triphosphate nucleoside (NTP) metabolite.[1][2]
This enhanced delivery to the target tissue is coupled with a 4- to 25-fold increase in intracellular uptake and activation in lung epithelial cells.[1][2] The result is a 2- to 7-fold higher antiviral activity against four variants of SARS-CoV-2.[1][2] These findings suggest that this compound could offer a significant clinical advantage over remdesivir in treating patients with severe COVID-19 symptoms.[1][2]
Comparative Analysis of Lung Tissue Accumulation: this compound vs. Remdesivir
The following table summarizes the key quantitative data from preclinical studies, highlighting the superior performance of this compound in lung tissue accumulation and antiviral activity.
| Parameter | This compound | Remdesivir | Fold Increase with this compound |
| Prodrug Concentration in Plasma and Lungs | - | - | 200- to 300-fold |
| Active Metabolite (NTP) Accumulation in Lungs | - | - | 5-fold |
| Intracellular Uptake and Activation in Lung Epithelial Cells | - | - | 4- to 25-fold |
| Antiviral Activity against SARS-CoV-2 Variants | - | - | 2- to 7-fold |
Experimental Protocol: Lung Tissue Accumulation Studies
While the specific, detailed protocols for the this compound studies are proprietary to the research, a general methodology for assessing drug accumulation in lung tissue in animal models can be outlined as follows. Such studies are crucial for determining the therapeutic potential of novel drug candidates.
General Workflow for Animal Studies of Lung Tissue Accumulation
Caption: Workflow for assessing drug accumulation in lung tissue.
Methodology:
-
Animal Models: Syrian golden hamsters are a common model for SARS-CoV-2 infection and pharmacokinetics studies.
-
Drug Administration: this compound and remdesivir are formulated for administration, typically intravenously, to ensure controlled dosing.
-
Time Points: Animals are euthanized at various time points post-administration to understand the drug's pharmacokinetic profile over time.
-
Sample Collection: At each time point, blood is collected for plasma separation, and lung tissues are harvested.
-
Sample Processing: Lung tissues are homogenized to create a uniform sample.
-
Extraction: The prodrug and its metabolites are extracted from both the plasma and the homogenized lung tissue.
-
Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to accurately quantify the concentrations of the parent drug and its active metabolites.
-
Data Analysis: The concentration data is then used to determine key pharmacokinetic parameters, such as tissue accumulation and half-life.
Mechanism of Enhanced Lung Accumulation
The superior lung accumulation of this compound is directly linked to its chemical structure. As a prodrug, it is designed to be converted into its active form within the body. The modification of the ProTide moiety in this compound makes it more resistant to premature hydrolysis in the bloodstream compared to remdesivir. This allows a greater amount of the intact prodrug to reach the lung tissue, where it can then be efficiently taken up by lung epithelial cells and converted into the active NTP metabolite that inhibits viral replication.
Caption: Comparative pathways of this compound and Remdesivir.
The enhanced stability and subsequent accumulation of this compound in the target lung tissue represent a significant advancement in the development of effective antiviral therapies for respiratory diseases. This targeted approach ensures that a higher concentration of the active drug is available where it is most needed to combat the viral infection.
References
Safety Operating Guide
Proper Disposal Procedures for MMT5-14: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of novel compounds like MMT5-14 is paramount for both personal safety and environmental protection. This document provides essential guidance on the proper disposal procedures for this compound, a remdesivir analogue with potent antiviral activity against SARS-CoV-2 variants.[1] Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to remdesivir allows for the adoption of analogous safety protocols. Remdesivir is not classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) or the American Society of Health-System Pharmacists (ASHP).[2] However, as a precautionary measure, this compound should be handled with the standard personal protective equipment (PPE) for laboratory settings, including disposable gloves, a lab coat, and eye protection.[2]
Key Handling Steps:
-
Work in a well-ventilated area, preferably a chemical fume hood, when handling the powdered form of the compound.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.
-
For spill cleanup of the powdered form, cover the area with a damp cloth to minimize dust generation, and use absorbent materials. Place all contaminated materials in a sealed, leak-proof container for disposal.[2]
-
For spills of this compound solutions, absorb the spill with inert material and decontaminate the area with a suitable detergent solution followed by water.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Reference |
| CAS Number | 2719679-31-7 | MedChemExpress |
| Antiviral Activity (EC50) | SARS-CoV-2 (WT): 0.4 µM | [1] |
| SARS-CoV-2 (Alpha): 2.5 µM | [1] | |
| SARS-CoV-2 (Beta): 15.9 µM | [1] | |
| SARS-CoV-2 (Gamma): 1.7 µM | [1] | |
| SARS-CoV-2 (Delta): 5.6 µM | [1] | |
| In Vitro Concentration (Epithelial Cell Uptake) | 10 µM | [1] |
| In Vitro Concentration (Antiviral Activity vs. Remdesivir) | 5 µM | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations for pharmaceutical and laboratory chemical waste.
-
Segregation of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats), and absorbent materials from spill cleanups, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions, cell culture media from treated cells, and instrument rinsates, in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: All sharps, such as needles, syringes, and pipette tips used for handling this compound, must be disposed of in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[3]
-
Provide the disposal contractor with all available information about the compound, including its identity as a remdesivir analogue and any known hazards.
-
-
Decontamination of Glassware and Equipment:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound. A triple rinse with a suitable solvent (e.g., ethanol or isopropanol) followed by a final rinse with water is recommended. The rinsate should be collected as hazardous liquid waste.
-
Experimental Protocols
The following provides a generalized methodology for an in vitro antiviral assay, a common experiment involving compounds like this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay):
-
Cell Culture: Plate a suitable host cell line (e.g., Vero E6 cells) in 24-well plates and grow to confluency.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Viral Infection: Infect the confluent cell monolayers with a known titer of SARS-CoV-2 for 1 hour at 37°C.
-
Compound Treatment: After the incubation period, remove the viral inoculum and add the different concentrations of this compound to the wells.
-
Overlay and Incubation: Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the viral plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.
Visualizations
To aid in the understanding of this compound's operational context, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound as a viral RdRp inhibitor.
Caption: Workflow for determining the in vitro antiviral potency of this compound.
References
Personal protective equipment for handling MMT5-14
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of MMT5-14, a remdesivir analogue with potent antiviral activity. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profile of its close analogue, remdesivir, and general best practices for handling chemical compounds in a laboratory setting.
Immediate Safety Precautions
This compound is a chemical compound intended for research use only.[1] Based on the data for its analogue remdesivir, it should be handled with care, assuming potential for oral toxicity, skin and eye irritation, and specific organ toxicity with repeated exposure.[2] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling remdesivir, standard personal protective equipment is recommended when working with this compound to minimize exposure risk.[3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to protect against minor spills. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with the compound. |
Operational Plan: Handling and Storage
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. This compound is a solid and should be stored at -20°C for long-term stability.[4]
Preparation of Solutions:
This compound is soluble in DMF (20 mg/mL), DMSO (16 mg/mL), and Ethanol (16 mg/mL).[4] When preparing solutions, work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any aerosols.
Experimental Workflow:
The following diagram outlines the general workflow for handling this compound in a research setting.
Caption: General workflow for handling this compound in a laboratory setting.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Remdesivir, the parent analogue of this compound, is not classified as a hazardous drug by NIOSH or ASHP.[3] Therefore, in the absence of specific data for this compound, it can be reasonably handled as non-hazardous pharmaceutical waste.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for this compound and associated materials.
Step-by-Step Disposal Protocol:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, spatulas) in a designated, sealed container for non-hazardous chemical waste.
-
Liquid Waste: Dispose of solutions containing this compound in accordance with your institution's guidelines for non-hazardous chemical waste. For aqueous solutions, this may include drain disposal if permitted.
-
Contaminated Labware: Dispose of consumables such as pipette tips, tubes, and gloves that have come into contact with this compound in the regular laboratory waste stream, unless they are also considered biohazardous.
-
Sharps: Any contaminated needles or other sharps must be disposed of in an approved sharps container.
-
Decontamination: Clean any spills with a suitable laboratory disinfectant. For cleanup of spills, wear appropriate PPE.[3] Cover the spill with absorbent material, then decontaminate the area twice with a detergent solution.[3]
-
Final Disposal: All waste should be disposed of through your institution's environmental health and safety office, following local and national regulations for pharmaceutical waste.[3]
By adhering to these guidelines, researchers can handle this compound safely and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
